CP-471474
Description
Propriétés
IUPAC Name |
2-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOQJYRPDUMCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NO)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175302 | |
| Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210755-45-6 | |
| Record name | CP-471474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210755456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydrox y-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-471474 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U47H947L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of CP-471474: A Pan-Matrix Metalloproteinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: CP-471474 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in a wide range of pathological processes, including cancer metastasis, arthritis, cardiovascular diseases, and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, the experimental protocols used for its characterization, and its effects on downstream signaling pathways.
Core Mechanism of Action: Pan-MMP Inhibition
This compound functions as a pan-MMP inhibitor, demonstrating inhibitory activity against multiple members of the MMP family. Its primary mechanism involves binding to the active site of MMPs, thereby preventing the breakdown of ECM proteins. The inhibitory potency of this compound varies across different MMPs, with a notably high affinity for MMP-2, MMP-9, and MMP-13.
Quantitative Inhibitory Profile
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for this compound against a panel of MMPs are summarized in the table below.
| MMP Target | IC50 (nM) |
| MMP-1 (Collagenase-1) | 1170 |
| MMP-2 (Gelatinase-A) | 0.7 |
| MMP-3 (Stromelysin-1) | 16 |
| MMP-9 (Gelatinase-B) | 13 |
| MMP-13 (Collagenase-3) | 0.9 |
Experimental Protocols
The characterization of MMP inhibitors like this compound relies on robust in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This assay is a common method for determining the inhibitory potency (IC50 and Ki) of compounds against specific MMPs.
Principle: A fluorogenic peptide substrate, which is a synthetic peptide containing a cleavage site for the MMP of interest and flanked by a fluorescent reporter and a quencher molecule, is used. In its intact state, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -9, -13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: If the recombinant MMP is in a pro-enzyme form, it needs to be activated according to the manufacturer's instructions (e.g., using APMA - 4-aminophenylmercuric acetate).
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Reaction:
-
Add a defined amount of the activated MMP enzyme to each well of the 96-well plate.
-
Add the various concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
In Vivo Animal Models
This compound has been evaluated in animal models of diseases where MMPs are pathologically upregulated, such as COPD and myocardial infarction.
1. Tobacco Smoke-Induced Emphysema (COPD) in Guinea Pigs:
-
Animal Model: Male Hartley guinea pigs.
-
Induction of Emphysema: Exposure to cigarette smoke for a defined period (e.g., 3 months).
-
Treatment: this compound administered orally or via injection at a specific dose (e.g., 10 mg/kg/day). A control group receives the vehicle.
-
Endpoint Analysis:
-
Histopathology: Lungs are harvested, fixed, and sectioned. The mean linear intercept (a measure of alveolar airspace size) is determined to quantify the extent of emphysema.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts (e.g., neutrophils, macrophages) and cytokine levels.
-
Zymography: Gelatin zymography is performed on BAL fluid or lung homogenates to assess the activity of MMP-2 and MMP-9.
-
2. Myocardial Infarction in Mice:
-
Animal Model: Male C57BL/6 mice.
-
Induction of Myocardial Infarction: Surgical ligation of the left anterior descending (LAD) coronary artery.
-
Treatment: this compound is administered prior to or following LAD ligation.
-
Endpoint Analysis:
-
Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening) at different time points post-MI.
-
Histology: Hearts are sectioned and stained (e.g., Masson's trichrome) to measure infarct size and collagen deposition (fibrosis).
-
Immunohistochemistry: To detect the expression and localization of specific MMPs and inflammatory markers in the cardiac tissue.
-
Western Blotting/RT-PCR: To quantify the protein and mRNA levels of MMPs and signaling molecules in the heart tissue.
-
Downstream Signaling Pathways and Logical Relationships
By inhibiting MMPs, this compound can modulate various downstream signaling pathways that are influenced by MMP activity. MMPs are not only involved in ECM degradation but also in the processing of signaling molecules such as growth factors, cytokines, and their receptors.
Putative Downstream Effects of this compound
The inhibition of MMPs by this compound is expected to interfere with signaling pathways that are often hyperactivated in pathological conditions. Two key pathways are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Putative downstream signaling effects of this compound.
Experimental Workflow for Preclinical Evaluation
The preclinical development of a pan-MMP inhibitor like this compound typically follows a structured workflow from initial screening to in vivo efficacy studies.
CP-471474: A Pan-Matrix Metalloproteinase Inhibitor Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] Dysregulation of MMP activity is implicated in a variety of diseases, including cancer, arthritis, cardiovascular disorders, and chronic obstructive pulmonary disease (COPD).[1][2][3] CP-471474 is a broad-spectrum inhibitor of MMPs, demonstrating potent inhibition against several key members of the MMP family. This technical guide provides an in-depth overview of this compound, including its chemical properties, inhibitory activity, relevant experimental protocols, and the signaling pathways it influences.
Chemical Properties and Structure
This compound is an orally active, small molecule inhibitor of matrix metalloproteinases.[4][5]
| Property | Value |
| Molecular Formula | C₁₆H₁₇FN₂O₅S |
| Molecular Weight | 368.38 g/mol |
| SMILES | CC(C)(NS(=O)(C1=CC=C(OC2=CC=C(F)C=C2)C=C1)=O)C(NO)=O |
| Appearance | White to off-white solid[5] |
In Vitro Inhibitory Activity
This compound exhibits a broad inhibitory profile against various MMPs, with particularly high potency against MMP-2 and MMP-13. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target MMP | IC₅₀ (nM) |
| MMP-1 | 1170[4][6] |
| MMP-2 | 0.7[4][6] |
| MMP-3 | 16[4][6] |
| MMP-9 | 13[4][6] |
| MMP-13 | 0.9[4][6] |
Experimental Protocols
This section details representative protocols for the evaluation of MMP inhibitors like this compound.
Determination of IC₅₀ using a Fluorogenic Substrate Assay
This protocol outlines a common method for determining the inhibitory potency of a compound against a specific MMP using a Förster Resonance Energy Transfer (FRET) substrate.
Workflow for IC₅₀ Determination:
Caption: Workflow for determining the IC₅₀ of an MMP inhibitor.
Materials:
-
Purified, active MMP enzyme
-
Fluorogenic MMP substrate (FRET-based)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Dilute the active MMP enzyme to the working concentration in assay buffer.
-
Dilute the FRET substrate to the working concentration in assay buffer.
-
-
Assay:
-
To the wells of a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as controls.
-
Add the diluted MMP enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in biological samples.
Workflow for Gelatin Zymography:
Caption: Workflow for performing a gelatin zymography experiment.
Materials:
-
Protein samples (e.g., cell culture supernatant, tissue lysates)
-
Acrylamide/bis-acrylamide solution
-
Gelatin solution
-
Tris-HCl buffers
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Ammonium persulfate (APS)
-
TEMED
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Gel Preparation:
-
Prepare a polyacrylamide gel containing gelatin (typically 1 mg/mL) in the separating gel.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein samples with a non-reducing SDS-PAGE sample buffer. Do not heat the samples.
-
Load the samples onto the gel and perform electrophoresis under non-reducing conditions.
-
-
Enzyme Renaturation and Incubation:
-
After electrophoresis, wash the gel with a renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer at 37°C for 16-24 hours to allow for gelatin degradation by the MMPs.
-
-
Staining and Visualization:
In Vivo Efficacy in a Model of Smoke-Induced Emphysema
This compound has been evaluated in a guinea pig model of cigarette smoke-induced emphysema, demonstrating its potential to mitigate lung inflammation and tissue destruction.[9]
Experimental Model
Animal Model: Guinea pigs are exposed to cigarette smoke to induce emphysema-like lung damage. This model mimics key features of human COPD.[10][11]
Workflow for Smoke-Induced Emphysema Model and Treatment:
References
- 1. benchchem.com [benchchem.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. toolify.ai [toolify.ai]
- 6. researchgate.net [researchgate.net]
- 7. OhioLINK ETD: Schafer, Allison E [etd.ohiolink.edu]
- 8. atsjournals.org [atsjournals.org]
- 9. assaygenie.com [assaygenie.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of passive inhalation of cigarette smoke on structural and functional parameters in the respiratory system of guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of CP-471,474 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-471,474 and its related compounds, particularly CP-47,497 and its C8 homolog, cannabicyclohexanol, are synthetic cannabinoids that have garnered significant interest in pharmacological research. These molecules act as potent agonists at cannabinoid receptors, primarily CB1 and CB2, mimicking the effects of endogenous cannabinoids and phytocannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC). This technical guide provides a comprehensive overview of the in vitro activity of these compounds, focusing on their receptor binding affinities and functional effects. The information presented herein is intended to support further research and drug development efforts in the field of cannabinoid science.
Quantitative Data Summary
The in vitro activity of CP-47,497 and its C8 homolog is characterized by high affinity for cannabinoid receptors and potent agonism in functional assays. The following tables summarize the key quantitative data available in the scientific literature.
Table 1: Cannabinoid Receptor Binding Affinities
| Compound | Receptor | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| CP-47,497 | CB1 | 2.2 ± 0.47 | [³H]CP-55,940 | Mouse Brain Membranes | [1] |
| CP-47,497 | CB1 | 2.1 | Not Specified | Not Specified | [2] |
| CP-47,497 | CB2 | Higher than Δ⁹-THC | Not Specified | Not Specified | [3] |
| CP-47,497-C8 (Cannabicyclohexanol) | CB1 | Not Specified | Not Specified | Not Specified |
Table 2: Functional Assay Potency and Efficacy
| Compound | Assay | Parameter | Value | Cell Line/Tissue | Reference |
| CP-47,497 | [³⁵S]GTPγS Binding | Emax | 62.1 ± 2.1% | Not Specified | |
| CP-47,497-C8 (Cannabicyclohexanol) | Inhibition of Excitatory Postsynaptic Currents (EPSC) | IC₅₀ | 15.4 nM | Cultured Autaptic Hippocampal Neurons | [4] |
| CP-47,497-C8 (Cannabicyclohexanol) | CB1 Receptor Internalization | EC₅₀ | 4.4 nM | HEK293 cells stably expressing CB1 receptors |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide in-depth protocols for the key in vitro assays used to characterize the activity of CP-471,474 and its analogs.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing CB1 or CB2 receptors (e.g., mouse brain, CHO-K1 or HEK293 cells transfected with the human CB1 or CB2 receptor).
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Unlabeled test compound (CP-47,497 or its analogs).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[5]
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
Membrane preparation (typically 20-50 µg of protein per well).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled, potent cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Unlabeled GTPγS.
-
GDP.
-
Test compound (CP-47,497 or its analogs).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Thaw cell membranes on ice. Prepare dilutions of the test compound and GDP in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
GDP (typically 10-30 µM).
-
Cell membranes (10-20 µg of protein per well).
-
Increasing concentrations of the test compound.
-
For basal binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
Adenylyl Cyclase Inhibition Assay
This assay measures the functional consequence of CB1 and CB2 receptor activation, which are Gi/o-coupled and thus inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase.
Materials:
-
Whole cells expressing CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (B1673556) (an activator of adenylyl cyclase).
-
Test compound (CP-47,497 or its analogs).
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Agonist Treatment: Add increasing concentrations of the test compound to the cells and incubate for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 10-15 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production by the test compound is plotted against the compound concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the potency of the compound to inhibit adenylyl cyclase.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro characterization of CP-471,474 and its analogs.
Caption: Cannabinoid Receptor G-protein Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. Pharmacological characterization of repeated administration of the first generation abused synthetic cannabinoid CP47,497 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP 47,497 - Wikipedia [en.wikipedia.org]
- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 4. CP47,497-C8 and JWH073, commonly found in `Spice' herbal blends, are potent and efficacious CB1 cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
CP-471474: A Technical Overview of a Pan-Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-471474 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Developed by Pfizer, this hydroxamate-based small molecule demonstrated significant efficacy in preclinical models of diseases characterized by excessive extracellular matrix degradation, including myocardial infarction and emphysema. Despite promising preclinical data, the clinical development of this compound appears to have been discontinued, a fate shared by many broad-spectrum MMP inhibitors due to challenges with safety and off-target effects. This document provides a comprehensive technical overview of the available preclinical data on this compound, including its mechanism of action, pharmacological profile, and key experimental findings.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is implicated in a wide range of diseases, including cardiovascular disorders, cancer, and chronic inflammatory conditions. This compound emerged from research efforts to develop therapeutic agents that could mitigate the pathological tissue destruction mediated by MMPs.
Chemical Properties
-
Compound Name: this compound
-
Chemical Name: 2-[[[4-(4-fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methyl-propanamide
-
CAS Number: 210755-45-6
-
Molecular Formula: C₁₆H₁₇FN₂O₅S
-
Molecular Weight: 368.4 g/mol
-
Chemical Structure:
Discovery and Development
While specific details regarding the lead optimization and structure-activity relationship (SAR) studies for this compound are not extensively published, its chemical structure is characteristic of hydroxamate-based MMP inhibitors. This class of compounds typically features a hydroxamic acid moiety (-C(=O)NHOH) that chelates the active site zinc ion of MMPs, leading to potent inhibition. The sulfonylamino backbone and the substituted biphenyl (B1667301) ether likely contribute to its binding affinity and selectivity profile across the MMP family. The development status of this compound is listed as "Pending", which in the pharmaceutical industry often signifies that development has been halted.[1] This was a common outcome for many broad-spectrum MMP inhibitors developed in the same era due to dose-limiting side effects, most notably musculoskeletal syndrome, observed in clinical trials of similar compounds.[2]
Mechanism of Action
This compound functions as a pan-inhibitor of MMPs, with varying potency against different family members. Its primary mechanism involves the high-affinity, reversible binding of its hydroxamate group to the zinc ion in the catalytic domain of MMPs, thereby blocking their enzymatic activity.
dot
Caption: Mechanism of action of this compound.
Pharmacological Profile
In Vitro Potency
This compound exhibits potent inhibitory activity against several key MMPs involved in tissue remodeling. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| MMP Target | IC₅₀ (nM) | Reference |
| MMP-1 (Collagenase-1) | 1170 | [1] |
| MMP-2 (Gelatinase-A) | 0.7 | [1] |
| MMP-3 (Stromelysin-1) | 16 | [1] |
| MMP-9 (Gelatinase-B) | 13 | [1] |
| MMP-13 (Collagenase-3) | 0.9 | [1] |
Preclinical Pharmacokinetics
Limited pharmacokinetic data is available from a study in guinea pigs. Following subcutaneous injection, plasma levels of this compound were measured.
| Time Post-Dose | Plasma Concentration (ng/mL) |
| 1 hour | 2020 |
| 6 hours | 160 |
Preclinical Efficacy
This compound has been evaluated in animal models of emphysema and myocardial infarction, demonstrating its potential to mitigate tissue damage in these conditions.
Emphysema Model
In a guinea pig model of tobacco smoke-induced emphysema, this compound was administered to assess its effect on lung inflammation and alveolar destruction.
-
Key Findings:
-
Significantly reduced the extent (p < 0.002) and severity (p < 0.05) of lung inflammation at 2 months of smoke exposure.[1]
-
Significantly decreased emphysematous changes (alveolar destruction) at both 2 months (p < 0.0001) and 4 months (p < 0.02) of smoke exposure.[1]
-
The treatment was associated with a reduction in the activity of MMP-9 in the lungs.[1]
-
dot
Caption: Signaling pathway in emphysema and the inhibitory effect of this compound.
Myocardial Infarction Model
While specific data for this compound in a myocardial infarction model is not detailed in the available literature, its potent inhibition of MMP-2 and MMP-9 suggests a potential role in mitigating adverse cardiac remodeling post-infarction. MMP-2 and MMP-9 are known to be upregulated following myocardial infarction and contribute to the degradation of the cardiac ECM, leading to ventricular dilation and heart failure.
dot
Caption: Role of MMPs in post-myocardial infarction remodeling and the therapeutic target for this compound.
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not publicly available. The following are generalized protocols based on standard methodologies for the key experiments cited.
In Vitro MMP Inhibition Assay (Generalized)
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions (e.g., using APMA for most MMPs).
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Reaction: The activated MMP enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
Substrate Addition: A fluorogenic MMP substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated, and the IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
dot
Caption: Generalized workflow for in vitro MMP inhibition assay.
In Vivo Emphysema Model (Based on Guinea Pig Study)
-
Animal Model: Male Hartley guinea pigs are used.
-
Exposure: Animals are exposed to cigarette smoke (e.g., from multiple cigarettes per day) or room air (for control groups) for a period of up to 4 months.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 20% ethanol/80% polyethylene (B3416737) glycol) and administered daily via subcutaneous injection at a dose of 20 mg/kg. A vehicle-only group serves as a control.[1] The diet may also be supplemented with the compound.[1]
-
Endpoint Analysis (at 2 and 4 months):
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltrates and MMP activity (e.g., by zymography).
-
Histology and Morphometry: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histological assessment of inflammation and measurement of mean linear intercept to quantify emphysema.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to compare the different treatment groups.
Clinical Development
There is no publicly available information indicating that this compound entered clinical trials. Like many other broad-spectrum MMP inhibitors, its development was likely halted in the preclinical or early clinical stages due to concerns about the potential for mechanism-based side effects, particularly musculoskeletal syndrome, which plagued other drugs in this class.
Conclusion
This compound is a potent, broad-spectrum MMP inhibitor that showed considerable promise in preclinical models of emphysema. Its ability to inhibit key MMPs involved in pathological tissue degradation highlights the therapeutic potential of targeting these enzymes. However, the likely discontinuation of its development underscores the significant challenges in translating the efficacy of broad-spectrum MMP inhibitors into safe and effective clinical therapies. Future research in this area has shifted towards the development of more selective MMP inhibitors to minimize off-target effects and improve the therapeutic window.
References
CP-471474: A Technical Guide to its Interaction with Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-471474 is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the turnover of extracellular matrix (ECM) components.[1] Dysregulation of MMP activity is implicated in a variety of pathological processes, including arthritis, cancer metastasis, and cardiovascular diseases. This technical guide provides an in-depth overview of this compound's inhibitory effects on key MMPs, detailed experimental protocols for assessing MMP inhibition, and visualization of relevant signaling pathways.
Data Presentation: Inhibitory Profile of this compound
The inhibitory potency of this compound against several key MMPs has been quantified by determining its half-maximal inhibitory concentration (IC50). The data clearly indicates that this compound is a potent inhibitor of several MMPs, with particularly high affinity for MMP-2 and MMP-13.
| MMP Target | Common Name | IC50 (nM) |
| MMP-1 | Collagenase-1 | 1170[1] |
| MMP-2 | Gelatinase-A | 0.7[1] |
| MMP-3 | Stromelysin-1 | 16[1] |
| MMP-9 | Gelatinase-B | 13[1] |
| MMP-13 | Collagenase-3 | 0.9[1] |
Experimental Protocols
The determination of IC50 values for MMP inhibitors like this compound typically involves in vitro enzyme activity assays. Fluorometric assays are a common and sensitive method for this purpose. Below are detailed, representative protocols for assessing the inhibition of the MMPs targeted by this compound.
General Principle of Fluorometric MMP Inhibition Assay
These assays utilize a fluorogenic substrate, which is a peptide sequence specific for a particular MMP, flanked by a fluorescent reporter group and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage of the peptide by the active MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence increase in the presence of the inhibitor.
I. Reagents and Materials
-
Recombinant Human MMPs: MMP-1, MMP-2, MMP-3, MMP-9, MMP-13 (activated)
-
Fluorogenic Substrates:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM) and serially diluted.
-
APMA (4-aminophenylmercuric acetate): For pro-MMP activation (if starting with the inactive zymogen).
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation/emission filters.
II. Experimental Procedure: A General Protocol for MMP Inhibition Assay
-
Enzyme Activation (if necessary):
-
If using a pro-MMP (zymogen) form, activate it by incubating with APMA (final concentration 1-2 mM) in assay buffer at 37°C for the recommended time (typically 1-4 hours, specific to the MMP).
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or vehicle control (DMSO in assay buffer)
-
Activated MMP enzyme solution (pre-diluted in assay buffer to the desired working concentration)
-
-
Include control wells:
-
No enzyme control: Assay buffer and substrate only.
-
Enzyme control (no inhibitor): Assay buffer, vehicle, enzyme, and substrate.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the specific fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below the Km value for the respective enzyme to ensure accurate determination of competitive inhibition.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the enzyme control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
MMP Activation Cascade
MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. This activation can be initiated by other proteases, including other MMPs, creating a cascade that amplifies ECM degradation.
Role of MMPs in Extracellular Matrix Degradation
The primary function of the MMPs targeted by this compound is the degradation of various components of the extracellular matrix. This process is fundamental in both normal tissue remodeling and in pathological conditions.
MMP Involvement in Rheumatoid Arthritis Pathogenesis
In rheumatoid arthritis (RA), pro-inflammatory cytokines stimulate synovial cells to produce MMPs, which in turn degrade cartilage and bone, leading to joint destruction.[6][7][8][9][10]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a preclinical animal model of disease (e.g., collagen-induced arthritis in mice).
Conclusion
This compound is a potent, broad-spectrum inhibitor of several matrix metalloproteinases, with notable activity against MMP-2 and MMP-13. The provided experimental protocols offer a framework for the in vitro characterization of this and similar inhibitors. The visualized signaling pathways highlight the central role of MMPs in pathological processes such as rheumatoid arthritis, underscoring the therapeutic potential of MMP inhibition. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development focused on MMP-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. peptide.com [peptide.com]
- 4. MMP-3 Activity Assay Kit (Fluorometric) (ab118972) | Abcam [abcam.com]
- 5. MilliporeSigma Calbiochem MMP-13 Substrate, Fluorogenic 1mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 6. Immunomodulatory roles of metalloproteinases in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of MMPs in Disease Progression - Chondrex, Inc. [chondrex.com]
- 8. mdpi.com [mdpi.com]
- 9. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reu.termedia.pl [reu.termedia.pl]
The Potent and Broad-Spectrum MMP Inhibitor: A Technical Overview of CP-471,474
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of CP-471,474, a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). We will delve into its inhibitory profile against various MMPs, the experimental methodologies used to determine its efficacy, and the key signaling pathways influenced by its activity.
Inhibitory Profile of CP-471,474
CP-471,474 has demonstrated significant inhibitory activity across a range of MMPs, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, showcasing its efficacy, particularly against MMP-2 and MMP-13.
| Matrix Metalloproteinase (MMP) | IC50 (nM) |
| MMP-1 (Collagenase-1) | 1170[1] |
| MMP-2 (Gelatinase-A) | 0.7[1] |
| MMP-3 (Stromelysin-1) | 16[1] |
| MMP-9 (Gelatinase-B) | 13[1] |
| MMP-13 (Collagenase-3) | 0.9[1] |
Experimental Protocols: Determining IC50 Values
The determination of IC50 values for MMP inhibitors like CP-471,474 typically involves a fluorogenic substrate assay. This method provides a continuous and highly sensitive measurement of enzyme activity.
Principle of the Fluorogenic Substrate Assay
This assay relies on the principle of Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate is used, which contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher absorbs the fluorescence emitted by the fluorophore. When an active MMP cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the MMP activity.
General Protocol for IC50 Determination
-
Reagent Preparation :
-
Recombinant human MMP enzymes are diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and a surfactant like Brij-35).
-
A fluorogenic peptide substrate specific for the MMP being tested is diluted in the assay buffer.
-
CP-471,474 is serially diluted to various concentrations to generate a dose-response curve.
-
-
Assay Procedure :
-
The assay is typically performed in a 96-well microplate format.
-
A fixed concentration of the MMP enzyme is pre-incubated with varying concentrations of CP-471,474 for a specified period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 420 nm emission).
-
-
Data Analysis :
-
The initial velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
-
The percentage of MMP inhibition is determined by comparing the velocity in the presence of the inhibitor to the velocity of the control (enzyme and substrate without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The following diagram illustrates the general workflow for determining the IC50 of an MMP inhibitor.
MMP-Mediated Signaling Pathways and the Impact of CP-471,474
MMPs are key regulators of the extracellular matrix (ECM) and play a critical role in various signaling pathways, particularly in the context of inflammation and cancer. By degrading ECM components, MMPs can release and activate growth factors and cytokines, thereby influencing cell behavior. CP-471,474, by inhibiting MMPs, can modulate these downstream signaling events.
Key Signaling Pathways Influenced by MMPs:
-
NF-κB Signaling : Inflammatory stimuli can lead to the activation of the NF-κB pathway, which in turn upregulates the expression of various MMPs. This creates a positive feedback loop that perpetuates inflammation.
-
MAPK Signaling : The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38, are often activated in response to growth factors and inflammatory cytokines. These pathways can also lead to increased MMP gene expression.
-
PI3K/Akt Signaling : This pathway is crucial for cell survival and proliferation and has been shown to be involved in the regulation of MMP expression.
-
VEGF Signaling : MMPs, particularly MMP-9, can cleave and release sequestered Vascular Endothelial Growth Factor (VEGF) from the ECM, promoting angiogenesis, a critical process in tumor growth and metastasis.
The inhibition of MMPs by CP-471,474 can disrupt these signaling cascades. For example, by blocking MMP activity, CP-471,474 can prevent the release of ECM-bound growth factors, thereby attenuating the activation of downstream pathways like MAPK and PI3K/Akt. This can lead to reduced cell proliferation, migration, and invasion.
The following diagram illustrates the central role of MMPs in these signaling pathways and the inhibitory effect of CP-471,474.
References
CP-471,474: A Technical Overview of a Broad-Spectrum Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-471,474 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the degradation of extracellular matrix components.[1][2] Initially misidentified in some contexts, rigorous scientific data has firmly established its role as an MMP inhibitor rather than a cannabinoid receptor agonist. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CP-471,474, intended to support research and development efforts in fields such as oncology, inflammation, and cardiovascular disease, where MMPs are key therapeutic targets.
Chemical Structure and Physicochemical Properties
CP-471,474, with the chemical name 2-[[[4-(4-fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methyl-propanamide, is a synthetic, non-peptide inhibitor. Its chemical structure is characterized by a central sulfonamide scaffold, a hydroxamate group essential for zinc chelation in the MMP active site, and a fluorophenoxy-phenyl moiety.
Table 1: Physicochemical Properties of CP-471,474
| Property | Value |
| Molecular Formula | C₁₆H₁₇FN₂O₅S |
| Molecular Weight | 368.38 g/mol [1] |
| CAS Number | 210755-45-6[1] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO |
| SMILES | CC(C)(NS(=O)(C1=CC=C(OC2=CC=C(F)C=C2)C=C1)=O)C(NO)=O[1] |
| InChI | InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20) |
Synthesis
A detailed, step-by-step synthesis protocol for CP-471,474 is not publicly available in the reviewed literature. The synthesis of similar hydroxamate-based MMP inhibitors typically involves a multi-step process culminating in the formation of the hydroxamic acid moiety.
Spectroscopic Data
Pharmacological Properties
Mechanism of Action
CP-471,474 exerts its inhibitory effect on MMPs through the chelation of the catalytic zinc ion (Zn²⁺) within the enzyme's active site by its hydroxamate group. This interaction prevents the binding and subsequent cleavage of extracellular matrix protein substrates by the MMPs. The general mechanism of MMP inhibition is a critical process in various physiological and pathological conditions.
References
In-Depth Technical Guide: CP-471474 for the Study of Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular matrix (ECM) remodeling is a dynamic process of synthesis, degradation, and modification of ECM components, crucial for tissue homeostasis, development, and repair. Dysregulation of this process is a hallmark of numerous pathologies, including fibrosis, cancer, and inflammatory diseases. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM degradation. Their aberrant activity is implicated in the pathological tissue remodeling observed in various diseases. CP-471474 is a potent, orally active, broad-spectrum inhibitor of MMPs, making it a valuable tool for investigating the role of these enzymes in ECM remodeling. This technical guide provides an in-depth overview of the application of this compound in studying ECM remodeling, complete with quantitative data, experimental protocols, and visualizations of relevant signaling pathways.
Core Concepts: this compound as a Modulator of ECM Remodeling
This compound exerts its effects by inhibiting the catalytic activity of a range of MMPs involved in the degradation of various ECM components, including collagens and gelatin. By blocking MMP activity, this compound effectively reduces the breakdown of the ECM, thereby influencing tissue structure and function. This inhibitory action makes it a powerful agent for studying the consequences of excessive ECM degradation and for exploring the therapeutic potential of MMP inhibition in diseases characterized by pathological ECM remodeling.
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound as an MMP inhibitor has been quantified through in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) values determined for several key MMPs.
| MMP Target | IC50 (nM) | Key Substrates |
| MMP-1 (Collagenase-1) | 1170 | Collagen types I, II, III |
| MMP-2 (Gelatinase-A) | 0.7 | Gelatin, Collagen types IV, V, VII, X, Elastin |
| MMP-3 (Stromelysin-1) | 16 | Proteoglycans, Fibronectin, Laminin, Gelatin |
| MMP-9 (Gelatinase-B) | 13 | Gelatin, Collagen types IV, V |
| MMP-13 (Collagenase-3) | 0.9 | Collagen type II, Gelatin |
Experimental Protocols for Studying ECM Remodeling with this compound
This section provides detailed methodologies for key experiments to investigate the effects of this compound on ECM remodeling in vivo. The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized model for these studies.
Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To induce lung fibrosis in mice to study the therapeutic effects of this compound on ECM deposition.
Materials:
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
This compound
-
Vehicle for this compound (e.g., 20% ethanol/80% polyethylene (B3416737) glycol)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal administration device
Procedure:
-
Anesthetize mice using isoflurane.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
-
Following bleomycin administration, house the animals under standard conditions with free access to food and water.
-
Initiate treatment with this compound or vehicle. A typical dosage for this compound is 20 mg/kg, administered daily via subcutaneous injection or oral gavage.
-
Continue treatment for a predefined period, typically 14 to 28 days.
-
At the end of the treatment period, euthanize the mice and collect lung tissues for analysis.
Assessment of ECM Remodeling
1. Histological Analysis of Collagen Deposition
Objective: To visualize and quantify collagen deposition in lung tissue.
Procedure (Masson's Trichrome Staining):
-
Fix lung tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin for 15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer to aniline (B41778) blue solution and stain for 5-10 minutes.
-
Dehydrate and mount the sections.
-
Collagen fibers will be stained blue, nuclei will be black, and cytoplasm will be red.
-
Quantify the fibrotic area using image analysis software (e.g., ImageJ) by measuring the blue-stained area relative to the total lung area.
2. Biochemical Quantification of Collagen Content
Objective: To determine the total collagen content in lung tissue.
Procedure (Hydroxyproline Assay):
-
Lyophilize a known weight of lung tissue.
-
Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Add chloramine-T reagent and incubate at room temperature for 20 minutes.
-
Add Ehrlich's reagent and incubate at 65°C for 15 minutes.
-
Measure the absorbance at 550 nm.
-
Calculate the hydroxyproline (B1673980) content using a standard curve generated with known concentrations of hydroxyproline. The collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.
3. In Vivo Imaging of Lung Fibrosis
Objective: To non-invasively monitor the progression of lung fibrosis.
Procedure (Micro-Computed Tomography - Micro-CT):
-
Anesthetize the mice.
-
Place the mouse in the micro-CT scanner.
-
Acquire images of the thoracic cavity.
-
Analyze the images to quantify changes in lung density and the volume of fibrotic tissue.
Signaling Pathways in ECM Remodeling and the Role of this compound
The process of ECM remodeling is tightly regulated by a complex network of signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a master regulator of fibrosis and ECM synthesis.
TGF-β Signaling Pathway in Fibrosis
TGF-β is a potent cytokine that stimulates fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive ECM deposition in fibrotic diseases.
The Double-Edged Sword: A Technical Guide to the Role of Matrix Metalloproteinases in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM).[1][2][3] This intricate process of ECM degradation and turnover is fundamental to numerous physiological events, including wound healing and development.[4][5] However, the dysregulation of MMP activity is a hallmark of many pathological conditions, most notably cardiovascular diseases (CVDs).[1][6] In the cardiovascular system, MMPs are implicated in the pathogenesis of atherosclerosis, myocardial infarction (MI), heart failure, and hypertension, contributing to vascular inflammation, plaque destabilization, and adverse cardiac remodeling.[1][7]
The activity of MMPs is tightly controlled at multiple levels, including gene transcription, activation of their latent pro-forms (zymogens), and interaction with their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[4][8][9] A delicate balance between MMPs and TIMPs is crucial for maintaining cardiovascular homeostasis.[9][10] When this equilibrium is disturbed, it often leads to excessive ECM degradation and the progression of cardiovascular pathologies.[9][10] This guide provides an in-depth technical overview of the multifaceted role of MMPs in cardiovascular disease, focusing on their function in specific pathologies, the signaling pathways that govern their activity, and the experimental protocols used for their study.
The Role of MMPs in Specific Cardiovascular Pathologies
The involvement of MMPs in cardiovascular disease is complex, with specific MMPs often playing distinct, and sometimes opposing, roles depending on the pathological context.
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-rich plaques within the arterial wall.[8][11] MMPs are critically involved in all stages of atherosclerosis, from lesion initiation to plaque rupture, a catastrophic event that can lead to acute coronary syndromes.[1][8][12]
-
Plaque Formation and Progression: MMPs facilitate the migration of vascular smooth muscle cells (VSMCs) from the media into the intima, where they proliferate and contribute to plaque growth.[6][13] This process is driven by the degradation of ECM components that form a barrier to cell movement.[13]
-
Plaque Destabilization and Rupture: The stability of an atherosclerotic plaque is largely determined by the integrity of its fibrous cap, which is rich in collagen.[13] Several MMPs, including MMP-1, -8, and -13 (collagenases), and MMP-2 and -9 (gelatinases), can degrade this collagenous cap, making the plaque vulnerable to rupture.[7][13] Macrophage-derived foam cells within the plaque are a major source of these MMPs.[13]
Conversely, some MMPs, such as MMP-2, -3, and -9, may have a protective role by promoting VSMC growth and the formation of a stable fibrous cap.[7] This highlights the dual nature of MMP activity in atherosclerosis.
Myocardial Infarction (MI) and Post-MI Remodeling
Following a myocardial infarction, the heart undergoes a process of remodeling that involves changes in the size, shape, and function of the left ventricle (LV).[14] MMPs are key players in this post-MI remodeling process.[14][15]
-
Inflammatory Phase: In the acute phase after MI, there is a surge in MMP activity, particularly MMP-9, which is released by infiltrating neutrophils.[16][17] This initial MMP activation contributes to the degradation of the necrotic myocardium and facilitates the inflammatory response.[16]
-
Proliferative and Maturation Phases: In the subsequent phases of healing, other MMPs, including MMP-2, -7, and -14, become more prominent.[15] They are involved in the removal of cellular debris, angiogenesis, and the formation and maturation of the scar tissue.[15][18] However, excessive and prolonged MMP activity can lead to adverse remodeling, characterized by infarct expansion, LV dilation, and the development of heart failure.[10][15] An imbalance between MMPs and TIMPs is a major contributor to these detrimental outcomes.[14]
Heart Failure
Heart failure is a complex clinical syndrome where the heart is unable to pump blood effectively. A persistent imbalance between MMPs and TIMPs, favoring MMP activity, is a key feature of the failing myocardium.[9][10] This leads to progressive degradation of the myocardial ECM, contributing to adverse LV remodeling and the progression to heart failure.[2][9][10] Several MMPs are upregulated in heart failure, while TIMP levels may not increase commensurately.[10] For instance, studies have shown increased levels of MMP-2 and MMP-9 in the myocardium of patients with heart failure.[10]
Hypertension and Aneurysms
In hypertension, MMPs, particularly MMP-2 and MMP-9, are implicated in the vascular remodeling that leads to arterial stiffness and endothelial dysfunction.[19][20][21] They contribute to the degradation of elastin (B1584352) and collagen in the arterial wall.[19]
MMPs also play a crucial role in the formation of abdominal aortic aneurysms (AAAs). Elevated levels of MMP-2 and MMP-9 in the aortic wall lead to the degradation of elastin and collagen, weakening the vessel wall and causing it to dilate.[6][7]
Quantitative Data on MMPs in Cardiovascular Disease
The following tables summarize the observed changes in the expression and activity of key MMPs in various cardiovascular diseases.
Table 1: MMP Expression and Activity in Atherosclerosis
| MMP | Cellular Source | Role in Atherosclerosis | Expression/Activity Levels |
| MMP-2 | VSMCs, Macrophages, Endothelial Cells | Promotes VSMC migration and proliferation; may contribute to plaque stability.[7][11] | Increased in atherosclerotic plaques.[11] |
| MMP-3 | Macrophages, VSMCs | Degrades ECM components; activates other MMPs.[13] May have a protective role in plaque stability.[7] | Elevated levels within atherosclerotic plaques.[13] |
| MMP-7 | Macrophages, Endothelial Cells | Promotes plaque progression and instability.[7] | Increased in atherosclerotic lesions.[7] |
| MMP-8 | Macrophages | Degrades fibrillar collagen, contributing to plaque instability.[7] | Upregulated in rupture-prone plaques.[22] |
| MMP-9 | Macrophages, VSMCs | Degrades ECM, facilitating cell migration; contributes to plaque instability.[7][13] May have a protective role in preventing plaque development.[11] | Increased levels in unstable plaques.[6] |
| MMP-12 | Macrophages | Promotes plaque progression.[7] | Associated with intima-media thickness progression.[22] |
| MMP-13 | Macrophages | Degrades fibrillar collagen, contributing to plaque instability.[7] | Increased fibrillar collagen content in MMP-13 deficient mice.[7] |
| MMP-14 (MT1-MMP) | Macrophages, VSMCs | Activates pro-MMP-2; promotes plaque instability.[7][12] | Expressed in atherosclerotic plaques.[12] |
Table 2: MMP Expression and Activity in Myocardial Infarction and Heart Failure
| MMP | Cellular Source | Role in MI and Heart Failure | Expression/Activity Levels |
| MMP-1 | Fibroblasts | Reduced in cardiomyopathic disease.[10] Negatively correlates with LVEF post-MI.[14] | Significantly reduced in patients with cardiomyopathic disease.[10] |
| MMP-2 | Cardiomyocytes, Fibroblasts | Involved in both early and late remodeling post-MI.[15] Contributes to adverse remodeling and heart failure progression.[10][23] | Increased in the failing human myocardium.[10] Levels can be influenced by the etiology of heart failure (ischemic vs. nonischemic).[10] |
| MMP-3 | Fibroblasts, Macrophages | Activates other MMPs.[15] Levels post-MI are associated with LV dysfunction and adverse remodeling.[15] | Circulating levels increase post-MI.[15] |
| MMP-7 | Endothelial Cells, Cardiomyocytes, Macrophages | Increases post-MI.[15] Linked to an increased risk of adverse cardiac events.[15] | Increases threefold in both infarct and remote regions at 7 days post-MI in animal models.[15] |
| MMP-9 | Neutrophils, Macrophages, Cardiomyocytes | Highly upregulated in the early phase post-MI, contributing to inflammation and ECM degradation.[16][17] | Significantly increases post-MI in animal models.[17] Elevated plasma levels in patients with MI.[24] |
| MMP-13 | Unknown | Substantially upregulated in congestive heart failure.[9][10] | Expressed at very low levels in normal myocardium but upregulated in CHF.[9][10] |
| MMP-14 (MT1-MMP) | Cardiomyocytes, Macrophages, Fibroblasts | Increases significantly post-MI and is involved in both early and late remodeling.[15] Activates pro-MMP-2 and pro-MMP-13.[10] | Increases 20-fold at 3 days post-MI and peaks at 16 weeks post-MI in non-infarcted regions.[15] |
Signaling Pathways Regulating MMPs in Cardiovascular Disease
The expression and activity of MMPs in the cardiovascular system are regulated by a complex network of signaling pathways initiated by various stimuli, including neurohormonal factors and inflammatory cytokines.
Angiotensin II Signaling
Angiotensin II (Ang II), a key component of the renin-angiotensin-aldosterone system (RAAS), is a potent inducer of MMPs.[25][26] Ang II signaling can activate transcription factors such as AP-1 and NF-κB, which in turn regulate the expression of several MMPs and TIMPs.[25] Furthermore, Ang II can transactivate the epidermal growth factor receptor (EGFR) through MMP-mediated shedding of heparin-binding EGF, leading to the activation of the MAPK pathway and subsequent MMP induction.[25]
Caption: Angiotensin II signaling pathways leading to MMP/TIMP gene transcription.
Inflammatory Cytokine Signaling (TNF-α)
Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of MMP expression, particularly MMP-9.[24] TNF-α signaling activates intracellular pathways, including NF-κB and protein kinase C, which lead to the upregulation of MMP-9 gene transcription. This is a critical mechanism in the inflammatory context of atherosclerosis and myocardial infarction.[24]
Caption: TNF-α signaling pathway leading to MMP-9 gene transcription.
Experimental Protocols for Studying MMPs
A variety of techniques are employed to investigate the role of MMPs in cardiovascular disease, each providing unique insights into their expression, localization, and activity.
Zymography
Zymography is a widely used technique for the detection of gelatinolytic and caseinolytic MMPs (e.g., MMP-2 and MMP-9) based on their enzymatic activity.
Methodology:
-
Sample Preparation: Tissue or cell extracts are prepared in a non-reducing sample buffer without boiling to preserve the enzymatic activity of the MMPs.
-
Electrophoresis: The samples are subjected to electrophoresis on a polyacrylamide gel co-polymerized with a substrate, typically gelatin or casein.
-
Renaturation and Incubation: Following electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature. The gel is then incubated in a buffer containing calcium and zinc ions, which are essential for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background, as the substrate has been degraded by the MMPs. The molecular weight of the bands can be used to identify the specific MMPs.
Caption: Workflow for gelatin zymography.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative immunoassay used to measure the concentration of specific MMP proteins in biological samples such as plasma, serum, or tissue homogenates.
Methodology:
-
Coating: A microplate is coated with a capture antibody specific to the MMP of interest.
-
Sample Incubation: The samples and standards are added to the wells, and the MMPs bind to the capture antibody.
-
Detection Antibody: A detection antibody, also specific to the MMP, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader. The concentration of the MMP in the sample is determined by comparing its absorbance to a standard curve.
Immunohistochemistry (IHC) and Immunofluorescence (IF)
IHC and IF are used to visualize the localization of MMPs within tissue sections.
Methodology:
-
Tissue Preparation: Tissues are fixed, embedded in paraffin (B1166041) or frozen, and sectioned.
-
Antigen Retrieval: For paraffin-embedded tissues, an antigen retrieval step is often necessary to unmask the antigenic epitopes.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific to the target MMP.
-
Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme (for IHC) or a fluorophore (for IF), is added. This antibody binds to the primary antibody.
-
Visualization: For IHC, a substrate is added to produce a colored precipitate at the site of the antigen. For IF, the tissue is visualized using a fluorescence microscope.
Western Blotting
Western blotting is used to detect and quantify the amount of a specific MMP protein in a sample.
Methodology:
-
Sample Preparation and Electrophoresis: Proteins from cell or tissue lysates are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the MMP of interest, followed by a secondary antibody conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent or colorimetric signal, which is then detected.
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the gene expression levels of MMPs by quantifying the amount of their corresponding mRNA.
Methodology:
-
RNA Extraction: Total RNA is extracted from cells or tissues.
-
Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for quantitative PCR with primers specific for the MMP gene of interest. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target gene in real-time.
-
Quantification: The expression level of the target gene is normalized to a reference (housekeeping) gene.
Therapeutic Implications and Future Directions
The critical role of MMPs in the pathogenesis of cardiovascular disease has made them attractive therapeutic targets.[1][13] However, the clinical development of broad-spectrum MMP inhibitors has been largely unsuccessful, often due to off-target effects and a lack of specificity.[7] The complex and sometimes opposing roles of different MMPs in various stages of disease underscore the need for more selective inhibitors.[7]
Future research is focused on developing highly selective MMP inhibitors and exploring novel therapeutic strategies, such as targeting the upstream signaling pathways that regulate MMP expression or using biological agents to modulate MMP activity. A deeper understanding of the specific functions of individual MMPs in different cardiovascular pathologies will be crucial for the successful translation of MMP-targeted therapies into clinical practice.
Conclusion
Matrix metalloproteinases are key regulators of extracellular matrix remodeling in the cardiovascular system. Their dysregulation is a central feature in the pathophysiology of a wide range of cardiovascular diseases, including atherosclerosis, myocardial infarction, heart failure, and hypertension. While their roles are complex and often context-dependent, the wealth of evidence implicating them in disease progression highlights their significance as both biomarkers and therapeutic targets. Continued research into the intricate signaling networks that control MMP activity and the development of more specific inhibitors holds promise for novel therapeutic interventions to combat cardiovascular disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Matrix metalloproteinases in the progression of heart failure: potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Matrix Metalloproteinases: Pathophysiologic Implications and Potential Therapeutic Targets in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinases and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Matrix metalloproteinases and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinases: regulation and dysregulation in the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Matrix metalloproteinases in atherosclerosis: role of nitric oxide, hydrogen sulfide, homocysteine, and polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The Role of Matrix Metalloproteinase-3 In the Development of Atherosclerosis and Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix metalloproteinases and myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Matrix Metalloproteinase (MMP)-9: a proximal biomarker for cardiac remodeling and a distal biomarker for inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix metalloproteinases: drug targets for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metalloproteinases (MMPs) in hypertensive disorders: role, function, pharmacology, and potential strategies to mitigate pathophysiological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Matrix Metalloproteinases and Arterial Hypertension: Role of Oxidative Stress and Nitric Oxide in Vascular Functional and Structural Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Matrix metalloproteinases in coronary artery disease and myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Matrix metalloproteinases in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. ahajournals.org [ahajournals.org]
CP-471474: A Pan-Matrix Metalloproteinase Inhibitor for Attenuating Inflammatory Processes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-471474 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM).[1] Beyond their physiological roles, MMPs are significantly implicated in the pathogenesis of various inflammatory diseases by modulating cytokine and chemokine activity, and facilitating inflammatory cell migration.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its demonstrated effects on inflammatory processes, and detailed experimental methodologies for its investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound in inflammatory disorders.
Introduction to this compound and its Mechanism of Action
This compound is a pan-MMP inhibitor with varying inhibitory concentrations (IC50) for different MMPs, demonstrating high potency against MMP-2, MMP-9, and MMP-13.[1] The primary mechanism of action of this compound involves the inhibition of these MMPs, which are key mediators in the breakdown of the extracellular matrix. In inflammatory contexts, the upregulation of MMPs leads to the processing of various signaling molecules, including pro-inflammatory cytokines and chemokines, thereby amplifying the inflammatory response.[2][4][5] By inhibiting MMPs, this compound interferes with these processes, leading to a reduction in inflammation and tissue destruction.
The anti-inflammatory effects of this compound are attributed to its ability to modulate the activity of key inflammatory signaling pathways that are downstream of MMP activation. While the direct signaling cascade of this compound is not fully elucidated, its inhibition of MMPs is known to impact major inflammatory pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[6][7][8][9] MMPs can activate these pathways through the release of cytokines like TNF-α and IL-1β, which in turn promote the expression of further inflammatory mediators.[5] Therefore, this compound's therapeutic potential lies in its capacity to dampen this feed-forward inflammatory loop.
Quantitative Data on Anti-Inflammatory Effects
The efficacy of this compound in mitigating inflammation has been demonstrated in preclinical models. A key study in a guinea pig model of Chronic Obstructive Pulmonary Disease (COPD) induced by cigarette smoke exposure provides quantitative evidence of its anti-inflammatory effects.
| Parameter | Treatment Group | Result at 2 Months | Result at 4 Months | p-value (at 2 months) | Reference |
| Extent of Inflammation | This compound | Significantly Reduced | No significant difference | < 0.002 | [10] |
| Severity of Inflammation | This compound | Significantly Reduced | No significant difference | < 0.05 | [10] |
| Destructive Lesions (Emphysema) | This compound | Significantly Decreased | Significantly Decreased | < 0.0001 | [10] |
Table 1: Summary of the anti-inflammatory and tissue-protective effects of this compound in a guinea pig model of cigarette smoke-induced emphysema.[10]
Signaling Pathway of MMPs in Inflammation and Inhibition by this compound
The following diagram illustrates the central role of MMPs in the inflammatory cascade and the proposed mechanism of action for this compound. Inflammatory stimuli trigger the expression and activation of MMPs, which then cleave various substrates, including ECM components and pro-inflammatory mediators. This leads to the activation of downstream signaling pathways like NF-κB and MAPK, resulting in the production of more cytokines and chemokines, and the recruitment of inflammatory cells. This compound, as a pan-MMP inhibitor, blocks the catalytic activity of MMPs, thereby interrupting this inflammatory cycle.
Caption: Proposed signaling pathway of MMPs in inflammation and the inhibitory action of this compound.
Experimental Protocols
The following is a detailed experimental protocol for a preclinical in vivo study to evaluate the anti-inflammatory effects of this compound, based on methodologies reported in the literature for a guinea pig model of COPD.[1][10]
4.1. Animal Model and Treatment
-
Animal Selection: Use male Hartley guinea pigs, weighing approximately 400-450 g.
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign animals to the following groups:
-
Control Group (Room air exposure)
-
Cigarette Smoke (CS) Exposure Group
-
CS Exposure + this compound Treatment Group
-
-
Cigarette Smoke Exposure: Expose the CS and CS + this compound groups to whole-body cigarette smoke from a standard number of research cigarettes daily for a period of up to 4 months. The control group is exposed to room air only.
-
This compound Administration:
-
Dosage: 20 mg/kg body weight.[1]
-
Formulation: Dissolve this compound in a vehicle of 20% ethanol (B145695) and 80% polyethylene (B3416737) glycol.[1]
-
Route of Administration: Administer daily via subcutaneous injection.[1]
-
Dietary Supplementation: Supplement the daily diet with 200 mg of this compound per 200 g of powdered chow.[1]
-
4.2. Sample Collection and Analysis
-
Euthanasia and Lavage: At specified time points (e.g., 2 and 4 months), euthanize the animals. Perform bronchoalveolar lavage (BAL) with a saline solution to collect lung inflammatory cells and fluid.
-
Lung Tissue Processing: Perfuse the lungs with saline and fix a portion for histological analysis. Homogenize another portion for biochemical assays.
-
Inflammatory Cell Count: Centrifuge the BAL fluid and count the total and differential inflammatory cells (macrophages, neutrophils, lymphocytes).
-
MMP Activity Assays:
-
Zymography: Use gelatin zymography on BAL fluid to determine the activity of MMP-2 and MMP-9.
-
Immunoblotting: Perform Western blotting to quantify the protein levels of specific MMPs (e.g., MMP-1, MMP-9) in lung homogenates.
-
-
Histological Analysis:
-
Staining: Stain lung tissue sections with Hematoxylin and Eosin (H&E) to assess the extent and severity of inflammation.
-
Morphometry: Perform morphometric analysis to quantify alveolar size as a measure of emphysema.
-
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in BAL fluid or lung homogenates using ELISA.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo experimental protocol described above.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound in vivo.
Conclusion
This compound presents a promising therapeutic strategy for inflammatory diseases due to its potent, broad-spectrum inhibition of matrix metalloproteinases. By downregulating the activity of these key enzymes, this compound can effectively attenuate the inflammatory cascade, reduce tissue damage, and potentially modify disease progression. The preclinical data, particularly from the guinea pig model of COPD, provide a strong rationale for further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate future research into the clinical applications of this compound and other MMP inhibitors in the management of inflammatory disorders. Further studies are warranted to fully elucidate the specific downstream signaling pathways modulated by this compound and to translate these promising preclinical findings into effective therapies for patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix Metalloproteinases as Modulators of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase processing of signaling molecules to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases as Regulators of Periodontal Inflammation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Matrix metalloproteinases inhibition attenuates tobacco smoke-induced emphysema in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CP-471474
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-471474 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1][3][4] Under physiological conditions, MMPs play a crucial role in tissue remodeling, wound healing, and angiogenesis. However, their dysregulation and overexpression are implicated in the pathogenesis of various diseases, including cancer, inflammation, cardiovascular diseases, and respiratory diseases like chronic obstructive pulmonary disease (COPD).[1][4] this compound exhibits inhibitory activity against several MMPs, making it a valuable tool for investigating the role of these enzymes in disease models and for potential therapeutic development.
These application notes provide detailed protocols for in vivo studies using this compound in two key preclinical models: tobacco smoke-induced emphysema in guinea pigs and myocardial infarction in mice.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target MMP | IC50 (nM) |
| MMP-1 (Collagenase-1) | 1170[1] |
| MMP-2 (Gelatinase A) | 0.7[1] |
| MMP-3 (Stromelysin-1) | 16[1] |
| MMP-9 (Gelatinase B) | 13[1] |
| MMP-13 (Collagenase-3) | 0.9[1][3] |
In Vivo Pharmacokinetic and Efficacy Summary of this compound
| Animal Model | Dosing Regimen | Administration Route | Pharmacokinetic Profile | Observed Efficacy | Reference |
| Guinea Pig (COPD/Emphysema) | 20 mg/kg daily | Subcutaneous | Plasma levels: 2,020 ng/mL (1h post-dose) to 160 ng/mL (6h post-dose) | Significantly reduced extent and severity of inflammation at 2 months. Significantly decreased destructive lung lesions at 2 and 4 months. | [1] |
| Mouse (Myocardial Infarction) | 120 mg/kg twice daily or 240 mg/kg daily | Not explicitly stated, likely oral or subcutaneous | Not available | Reduced left ventricular enlargement and decreased incidence of cardiac rupture. | [2] |
Signaling Pathway
MMP-Mediated Signaling and Tissue Remodeling
Matrix metalloproteinases (MMPs) are key regulators of the extracellular matrix (ECM) and play a critical role in cell signaling. Their activity, when dysregulated, contributes to pathological tissue remodeling in various diseases. The diagram below illustrates the central role of MMPs in these processes and the point of intervention for this compound.
Experimental Protocols
Protocol 1: Tobacco Smoke-Induced Emphysema in Guinea Pigs
This protocol is designed to evaluate the efficacy of this compound in a model of COPD characterized by lung inflammation and emphysematous changes.
1. Animal Model
-
Species: Guinea pigs
-
Weight: 400-450 g
-
Housing: Standard housing conditions with ad libitum access to food and water.
2. Materials
-
This compound
-
80% Polyethylene (B3416737) glycol (PEG)
-
Cigarette smoke generation system
-
Control group (room air exposure)
3. Dosing Solution Preparation
-
Dissolve this compound in 20% ethanol and 80% polyethylene glycol to achieve a final concentration for a 20 mg/kg dose.
-
The compound can also be supplemented in the diet by mixing 200 mg of this compound with 200 g of powdered chow.[1]
4. Experimental Procedure
-
Acclimatize animals for at least one week before the start of the experiment.
-
Randomly assign animals to control and treatment groups.
-
Expose the treatment group to cigarette smoke for a specified duration (e.g., 1, 2, or 4 months).[4]
-
The control group is exposed to room air.
-
Administer this compound (20 mg/kg) subcutaneously once daily throughout the entire course of the study.[1]
-
Monitor animals for signs of distress and record body weight regularly.
-
At the end of the study period, euthanize the animals and collect lung tissue for histological analysis and bronchoalveolar lavage (BAL) fluid for MMP activity assays (zymography and immunoblot).
5. Outcome Measures
-
Histology: Assess the extent and severity of lung inflammation and emphysematous changes (e.g., mean alveolar size).
-
MMP Activity: Measure the levels of active MMPs (e.g., MMP-9) in BAL fluid.
Protocol 2: Myocardial Infarction in Mice
This protocol evaluates the effect of this compound on cardiac remodeling following an experimentally induced myocardial infarction.
1. Animal Model
-
Species: Mice
-
Strain: (Specify strain, e.g., C57BL/6)
-
Age/Weight: (Specify age or weight range)
2. Materials
-
This compound
-
Vehicle for administration (e.g., sterile saline, DMSO)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Anesthetics
-
Ventilator
3. Dosing Solution Preparation
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Further dilute the stock solution in sterile saline to the final desired concentration for administration. The final concentration of DMSO should be minimized.
4. Experimental Procedure
-
Acclimatize mice for at least one week.
-
Anesthetize the mouse and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Close the chest cavity and allow the animal to recover.
-
Administer this compound at doses of 120 mg/kg twice per day or 240 mg/kg per day.[2] The route of administration should be consistent (e.g., oral gavage or subcutaneous injection).
-
A sham-operated group should be included where the thoracotomy is performed without LAD ligation.
-
Monitor the animals for post-operative recovery and survival.
-
At the end of the study period (e.g., 1-4 weeks), euthanize the animals and harvest the hearts.
5. Outcome Measures
-
Echocardiography: To assess left ventricular function and dimensions.
-
Histology: To measure infarct size and assess cardiac remodeling (e.g., fibrosis, wall thickness).
-
Incidence of Cardiac Rupture: To be monitored throughout the post-operative period.
References
- 1. Clinical outcomes with β-blockers for myocardial infarction: a meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Effect of oral β-blocker treatment on mortality in contemporary post-myocardial infarction patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of CP-471474 in a Murine Model of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide. The pathophysiology of MI involves not only the acute ischemic event but also a subsequent complex remodeling process of the heart tissue. This remodeling is characterized by inflammation, fibrosis, and degradation of the extracellular matrix (ECM), which can lead to ventricular dilation, cardiac dysfunction, and ultimately heart failure. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are known to be significantly upregulated following myocardial infarction and play a crucial role in the ECM degradation and tissue remodeling process.
CP-471474 is a potent, orally active, broad-spectrum inhibitor of MMPs, with high affinity for MMP-2, MMP-9, and MMP-13, all of which are implicated in the post-MI remodeling cascade.[1] By inhibiting these key enzymes, this compound presents a promising therapeutic strategy to attenuate adverse left ventricular remodeling and preserve cardiac function following an ischemic insult. Research has shown that MMP inhibition can attenuate early left ventricular enlargement after experimental myocardial infarction in mice.
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of this compound in a well-established murine model of myocardial infarction induced by left anterior descending (LAD) coronary artery ligation.
Proposed Signaling Pathway and Mechanism of Action
Following a myocardial infarction, an intense inflammatory response is initiated, leading to the infiltration of neutrophils and macrophages. These immune cells release a host of signaling molecules, including pro-inflammatory cytokines like TNF-α and IL-1β. This inflammatory milieu stimulates resident cardiac cells (fibroblasts, cardiomyocytes) and infiltrating leukocytes to upregulate the expression and activity of various MMPs, particularly MMP-2 and MMP-9.
These MMPs then degrade components of the cardiac extracellular matrix, such as collagen and elastin. While this process is necessary for scar formation and removal of necrotic debris, excessive MMP activity leads to pathological degradation of the structural ECM framework in both the infarcted and non-infarcted regions of the myocardium. This contributes to ventricular wall thinning, chamber dilation, and a decline in contractile function.
This compound, as a broad-spectrum MMP inhibitor, is hypothesized to intervene in this process by directly binding to the active site of MMPs, preventing the degradation of the ECM. This is expected to preserve the structural integrity of the myocardium, reduce adverse remodeling, and ultimately lead to better preservation of cardiac function post-MI.
References
Application Notes and Protocols for CP-471474 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CP-471474, a potent pan-matrix metalloproteinase (MMP) inhibitor, in preclinical animal studies. The following sections detail its mechanism of action, summarize available dosage and pharmacokinetic data, and provide detailed experimental protocols.
Mechanism of Action
This compound is a broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in various pathological processes, including inflammation, tissue remodeling, and cancer metastasis. This compound exhibits potent inhibitory activity against several MMPs, with the following reported IC50 values:
| MMP Target | IC50 (nM) |
| MMP-2 | 0.7 |
| MMP-13 | 0.9 |
| MMP-9 | 13 |
| MMP-3 | 16 |
| MMP-1 | 1170 |
By inhibiting these enzymes, this compound can modulate cellular signaling pathways involved in inflammation, angiogenesis, and tissue degradation.
Signaling Pathway of MMP Inhibition
The following diagram illustrates the general signaling pathway affected by pan-MMP inhibitors like this compound.
CP-471474 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-471474 is a potent, orally active, and broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It demonstrates high affinity for several MMPs, playing a crucial role in the modulation of the extracellular matrix. This document provides detailed information on the solubility of this compound, protocols for its preparation in experimental settings, and an overview of its mechanism of action within relevant signaling pathways.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is recommended to prepare stock solutions in DMSO and further dilute with aqueous buffers or cell culture media for working concentrations.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Prepare stock solutions in DMSO. For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity. |
| Ethanol (B145695) | Sparingly Soluble | Can be used as a co-solvent. A 1:2 solution of ethanol to PBS (pH 7.2) can be used to improve aqueous solubility. |
| Polyethylene (B3416737) Glycol (PEG) / Ethanol | Soluble | A common vehicle for in vivo administration is a solution of 20% ethanol and 80% polyethylene glycol.[1] |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Direct dissolution in aqueous buffers like PBS is challenging. It is recommended to first dissolve in a minimal amount of DMSO or ethanol. |
| Water | Insoluble or Slightly Soluble |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
In Vitro MMP Inhibition Assay Protocol
This protocol provides a general guideline for assessing the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant active MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
MMP assay buffer
-
Fluorogenic MMP substrate
-
96-well black microplate
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for an in vitro MMP inhibition assay.
Protocol:
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in MMP assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Plate Setup: To the wells of a 96-well black microplate, add 50 µL of the this compound dilutions or vehicle control.
-
Enzyme Addition: Add 50 µL of the recombinant MMP enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes.
-
Reaction Initiation: Add 50 µL of the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific substrate, typically at 37°C.
-
Data Analysis: Determine the rate of substrate cleavage for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Preparation for In Vivo Experiments
For animal studies, this compound can be formulated for subcutaneous or oral administration.
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Polyethylene Glycol 400 (PEG400)
-
Sterile saline or PBS
-
Sterile vials
-
Vortex mixer and/or sonicator
Protocol for Subcutaneous Administration:
-
Vehicle Preparation: Prepare the vehicle by mixing 20% ethanol and 80% polyethylene glycol.
-
Dissolution: Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration (e.g., for a 20 mg/kg dose).[1]
-
Homogenization: Vortex or sonicate the mixture until the compound is fully dissolved and the solution is clear.
-
Administration: The solution can then be administered subcutaneously to the animal model.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a broad-spectrum inhibitor of matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix (ECM). By inhibiting MMPs, this compound prevents the breakdown of the ECM, thereby modulating cellular processes such as migration, invasion, and tissue remodeling. The inhibitory activity of this compound against several key MMPs is highlighted below.
Table 2: Inhibitory Activity of this compound against MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | 1170[1] |
| MMP-2 | 0.7[1] |
| MMP-3 | 16[1] |
| MMP-9 | 13[1] |
| MMP-13 | 0.9[1] |
The inhibition of MMPs by this compound has downstream effects on various signaling pathways that are dependent on ECM integrity and the proteolytic activity of MMPs. For instance, MMPs can process and activate growth factors, cytokines, and cell surface receptors, thereby influencing pathways such as the MAPK and PI3K/Akt signaling cascades.
Signaling Pathway Diagram:
Caption: Inhibition of MMP signaling by this compound.
Safety and Handling
This compound is for research use only and should be handled by trained personnel in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Application Notes and Protocols for Cell-Based Assays Using CP-471,474
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for utilizing CP-471,474 in cell-based assays to investigate its effects on cellular signaling pathways. CP-471,474 is characterized as a potent, orally active, and broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components, playing a significant role in tissue remodeling, inflammation, and cancer progression. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[2][] Given the involvement of both MMPs and NF-κB in inflammatory processes, investigating the potential indirect effects of MMP inhibitors like CP-471,474 on the NF-κB pathway is a relevant area of research.
The protocols outlined below describe methods to assess the impact of CP-471,474 on the canonical NF-κB signaling pathway, a key pathway in inflammatory responses.[][4][5] This pathway is regulated by the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[6][7] Activation of this complex, primarily through IKKβ phosphorylation, leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[4][6] This allows for the nuclear translocation of NF-κB dimers (typically p65/p50) to induce the transcription of target genes.[][4]
Data Presentation
Table 1: Inhibitory Activity of CP-471,474 against Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 (nM) |
| MMP-1 | 1170 |
| MMP-2 | 0.7 |
| MMP-3 | 16 |
| MMP-9 | 13 |
| MMP-13 | 0.9 |
This data is derived from in vitro enzymatic assays and demonstrates the potent and broad-spectrum inhibitory activity of CP-471,474 against various MMPs.[1]
Signaling Pathway Diagram
Caption: Canonical NF-κB Signaling Pathway.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and treatment with CP-471,474.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
CP-471,474
-
Stimulus (e.g., TNF-α or IL-1β)
-
Passive Lysis Buffer
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Experimental Workflow Diagram:
Caption: NF-κB Luciferase Reporter Assay Workflow.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection:
-
For each well, prepare a DNA-lipid complex by diluting 100 ng of NF-κB luciferase reporter plasmid and 10 ng of Renilla luciferase plasmid in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the DNA and lipid solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add 50 µL of the complex to each well.
-
Incubate for 24-48 hours.
-
-
Treatment:
-
Prepare serial dilutions of CP-471,474 in cell culture medium.
-
Remove the transfection medium and replace it with medium containing the desired concentrations of CP-471,474.
-
Pre-incubate for 1-2 hours.
-
-
Stimulation:
-
Lysis and Measurement:
-
Wash the cells once with PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Measure Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold induction relative to the unstimulated control.
-
Protocol 2: Co-Immunoprecipitation of IKKβ and NEMO
This protocol is designed to determine if CP-471,474 affects the interaction between IKKβ and NEMO, a critical step in IKK complex activation.[2]
Materials:
-
HEK293T or other suitable cells
-
Plasmids expressing HA-tagged IKKβ and FLAG-tagged NEMO
-
Transfection reagent
-
Cell lysis buffer (e.g., 0.5% Nonidet P-40, 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 10% glycerol, with protease inhibitors)[8]
-
Anti-HA antibody
-
Anti-FLAG M2 affinity gel
-
Protein G-Sepharose beads
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-HA and anti-FLAG
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Experimental Workflow Diagram:
Caption: Co-Immunoprecipitation Workflow.
Procedure:
-
Transfection and Treatment:
-
Transfect HEK293T cells with plasmids expressing HA-IKKβ and FLAG-NEMO.
-
After 24 hours, treat the cells with CP-471,474 at the desired concentrations for 1-2 hours.
-
Stimulate with TNF-α (10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 0.5 mL of lysis buffer.[8]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Elution and Western Blotting:
-
Elute the protein complexes by boiling the beads in 2x SDS-PAGE loading buffer.[8]
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with an anti-HA antibody to detect co-precipitated IKKβ.
-
Analyze the input lysates by Western blotting to confirm the expression of both tagged proteins.
-
Disclaimer
The provided protocols are general guidelines for assessing the activity of a compound on the NF-κB signaling pathway. The direct effect of CP-471,474 on the IKK complex and NF-κB activation has not been explicitly documented in the provided search results. Therefore, these protocols should be adapted and optimized by the end-user for their specific experimental context and to investigate the potential indirect effects of MMP inhibition on NF-κB signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation | PLOS Biology [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mapping the IκB Kinase β (IKKβ)-binding Interface of the B14 Protein, a Vaccinia Virus Inhibitor of IKKβ-mediated Activation of Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-471474 as a Tool Compound in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-471474 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4][5] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[2][6][7][8] In the context of cancer, MMPs are key players in tumor progression, invasion, metastasis, and angiogenesis.[1][2][3][4][7][8][9][10][11][12][13][14] Specifically, MMP-2, MMP-9, and MMP-13, which are strongly inhibited by this compound, are frequently overexpressed in various malignancies and their high expression levels often correlate with poor prognosis.[1][3][9][10][11][13][14] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound to investigate the role of MMPs in cancer biology.
Data Presentation
The inhibitory activity of this compound against various MMPs is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Target | IC50 (nM) |
| MMP-1 | 1170[2][15] |
| MMP-2 | 0.7[2][15] |
| MMP-3 | 16[2][15] |
| MMP-9 | 13[2][15] |
| MMP-13 | 0.9[2][15] |
Mechanism of Action and Signaling Pathways
MMPs facilitate cancer progression through several mechanisms. They degrade the physical barrier of the ECM, allowing cancer cells to invade surrounding tissues and intravasate into blood vessels to metastasize.[4][7][13] They also release and activate growth factors sequestered in the ECM, promoting tumor growth and angiogenesis.[4][8][13][14] The signaling pathways influenced by MMPs are complex and interconnected, often involving growth factor receptor signaling (e.g., EGFR, VEGFR), the Ras/Raf/MEK/ERK pathway, and the PI3K/Akt/mTOR pathway.[4] this compound, by inhibiting MMPs, can be used to dissect the contribution of MMP-mediated ECM remodeling and growth factor activation to these oncogenic signaling cascades.
Experimental Protocols
Here are detailed protocols for key experiments where this compound can be utilized as a tool compound.
In Vitro MMP Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified MMPs.
Workflow:
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human MMP-2, MMP-9, or MMP-13 enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic MMP substrate (e.g., a FRET-based peptide) in an appropriate solvent.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted this compound or vehicle control (DMSO).
-
Add the reconstituted MMP enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the MMP substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples such as conditioned media from cancer cell cultures. This compound can be used to confirm that the observed gelatinolytic activity is due to MMPs.
Workflow:
Methodology:
-
Sample Preparation:
-
Culture cancer cells in serum-free media for 24-48 hours. To test the effect of this compound, treat the cells with the compound during this period.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned media.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a polyacrylamide gel containing 0.1% gelatin.
-
Run the gel at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove SDS.
-
Incubate the gel overnight at 37°C in a developing buffer (e.g., containing Tris-HCl, CaCl2, and ZnCl2). For inhibitor studies, the developing buffer can be supplemented with this compound or a general MMP inhibitor like EDTA as a control.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.
Workflow:
Methodology:
-
Preparation of Inserts:
-
Rehydrate Matrigel-coated invasion chambers (or coat your own) according to the manufacturer's instructions.
-
-
Cell Seeding and Treatment:
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add different concentrations of this compound or vehicle control to the upper chamber.
-
-
Invasion:
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's invasive potential (typically 12-48 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with 0.1% crystal violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields. The reduction in the number of invaded cells in the presence of this compound indicates the role of MMPs in cell invasion.[16]
-
Conclusion
This compound is a valuable tool for elucidating the multifaceted roles of MMPs in cancer. Its potent, broad-spectrum inhibitory activity against key MMPs implicated in cancer progression allows researchers to investigate the downstream consequences of MMP inhibition on cell behavior and signaling pathways. The protocols provided herein offer a framework for utilizing this compound to study cancer cell invasion, and enzymatic activity, contributing to a better understanding of cancer biology and the development of novel therapeutic strategies. However, it is important to note the historical challenges in the clinical development of broad-spectrum MMP inhibitors, which were associated with a lack of efficacy and significant side effects.[3][9][13][17] More selective inhibitors are now being explored.[9][18] Nevertheless, as a research tool, this compound remains highly useful for preclinical studies in the laboratory setting.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological role and regulation of matrix metalloproteinases (MMP) in cancer. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [ouci.dntb.gov.ua]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Application of CP-471,474 in Fibrosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction. It is a hallmark of numerous chronic diseases affecting organs such as the lungs, liver, heart, and kidneys. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a complex and often contradictory role in the pathogenesis of fibrosis. While some MMPs contribute to tissue degradation and resolution of fibrosis, others are involved in pro-fibrotic processes, including the activation of growth factors and cell migration.
CP-471,474 is a potent, orally active, broad-spectrum inhibitor of MMPs. Its ability to target multiple MMPs makes it a tool of interest for investigating the net effect of MMP inhibition on fibrotic processes. These application notes provide an overview of the potential applications of CP-471,474 in fibrosis research, along with detailed protocols for its use in key in vitro and in vivo experimental models.
Mechanism of Action and Rationale for Use in Fibrosis Research
CP-471,474 is a pan-MMP inhibitor with varying inhibitory concentrations across different MMP subtypes. The rationale for its use in fibrosis research is based on the hypothesis that an imbalance in MMP activity contributes to the progressive nature of fibrotic diseases. By inhibiting MMPs, CP-471,474 can potentially modulate several key events in the fibrotic cascade:
-
Reduction of excessive ECM degradation and aberrant tissue remodeling: While counterintuitive, the initial phases of fibrosis can involve dysregulated ECM breakdown, leading to a disorganized and ultimately pro-fibrotic microenvironment.
-
Inhibition of pro-fibrotic growth factor activation: Certain MMPs, such as MMP-2 and MMP-9, are known to activate transforming growth factor-beta (TGF-β), a master regulator of fibrosis.[1] Inhibition of these MMPs could therefore indirectly suppress TGF-β signaling.
-
Modulation of inflammatory cell infiltration: MMPs are involved in the migration of inflammatory cells to the site of injury, which can perpetuate the fibrotic response.
However, it is crucial to acknowledge the dual role of MMPs. Some MMPs are essential for the breakdown of excess collagen and the resolution of fibrosis. Therefore, broad-spectrum MMP inhibition with compounds like CP-471,474 may have complex and context-dependent effects, potentially even exacerbating fibrosis under certain conditions. This highlights the importance of careful experimental design and comprehensive analysis when using this inhibitor.
Quantitative Data
The inhibitory profile of CP-471,474 against key MMPs is summarized in the table below. This data is essential for determining appropriate concentrations for in vitro experiments and for interpreting in vivo results.
| MMP Subtype | IC50 (nM) |
| MMP-1 (Collagenase-1) | 1170 |
| MMP-2 (Gelatinase A) | 0.7 |
| MMP-3 (Stromelysin-1) | 16 |
| MMP-9 (Gelatinase B) | 13 |
| MMP-13 (Collagenase-3) | 0.9 |
Table 1: Inhibitory concentration (IC50) of CP-471,474 against various matrix metalloproteinases.
Experimental Protocols
The following protocols provide a framework for investigating the effects of CP-471,474 in fibrosis research. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Experiments
1. Fibroblast-Populated Collagen Lattice (FPCL) Contraction Assay
This assay assesses the ability of fibroblasts to contract a collagen matrix, a key process in wound healing and fibrosis that is influenced by MMP activity.
Materials:
-
Primary human lung fibroblasts (or other relevant fibroblast cell line)
-
Rat tail collagen, type I
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
CP-471,474
-
24-well tissue culture plates
Protocol:
-
Prepare a collagen solution on ice by mixing rat tail collagen, 10x DMEM, and sterile water to a final concentration of 2 mg/mL. Neutralize the solution with 1N NaOH.
-
Trypsinize and resuspend fibroblasts in serum-free DMEM. Add the cell suspension to the neutralized collagen solution to achieve a final cell density of 2 x 10^5 cells/mL.
-
Dispense 0.5 mL of the collagen-cell mixture into each well of a 24-well plate.
-
Allow the gels to polymerize at 37°C for 1 hour.
-
After polymerization, gently detach the lattices from the well surface using a sterile pipette tip.
-
Add 1 mL of DMEM with 1% FBS containing various concentrations of CP-471,474 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to each well.
-
Incubate the plates at 37°C and 5% CO2.
-
Photograph the lattices at regular intervals (e.g., 0, 24, 48, 72 hours).
-
Measure the area of the lattices using image analysis software (e.g., ImageJ).
-
Calculate the percentage of lattice contraction relative to the initial area.
2. Assessment of Collagen Deposition by Fibroblasts
This protocol measures the effect of CP-471,474 on the synthesis and deposition of new collagen by fibroblasts.
Materials:
-
Primary human lung fibroblasts
-
DMEM with 10% FBS
-
CP-471,474
-
Sirius Red/Picric Acid solution
-
0.1 N NaOH
-
96-well tissue culture plates
Protocol:
-
Seed fibroblasts in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh DMEM containing 10% FBS and different concentrations of CP-471,474 or vehicle control.
-
Culture the cells for 72 hours to allow for collagen deposition.
-
Gently wash the cells with PBS.
-
Fix the cells with 100% cold methanol (B129727) for 10 minutes.
-
Stain the cells with Sirius Red/Picric Acid solution for 1 hour at room temperature.
-
Wash the wells extensively with distilled water to remove unbound dye.
-
Elute the bound dye by adding 100 µL of 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Read the absorbance of the eluted dye at 550 nm using a microplate reader.
3. Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique allows for the detection of MMP-2 and MMP-9 activity in conditioned media from fibroblast cultures treated with CP-471,474.[2][3][4][5]
Materials:
-
Conditioned media from fibroblast cultures
-
SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Collect conditioned media from fibroblast cultures treated with CP-471,474 or vehicle.
-
Determine the protein concentration of the conditioned media.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow protein renaturation.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Quantify the bands using densitometry.
In Vivo Experiments
1. Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)
This is a widely used model to study the pathogenesis of lung fibrosis and to evaluate potential therapeutic agents.[6][7]
Animals:
-
C57BL/6 mice, 8-10 weeks old
Materials:
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
CP-471,474
-
Vehicle for CP-471,474 (e.g., 0.5% methylcellulose)
Protocol:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in 50 µL of sterile saline. Control mice receive saline only.
-
Administer CP-471,474 or vehicle daily by oral gavage, starting from day 1 post-bleomycin instillation. A dose of 20 mg/kg can be used as a starting point, based on previous studies with this compound in a different model.
-
Monitor the mice for weight loss and signs of distress.
-
Euthanize the mice at a predetermined time point (e.g., day 14 or 21).
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs for histological analysis (Masson's trichrome staining for collagen) and biochemical analysis (hydroxyproline assay for total collagen content).
2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (Mouse)
This model is commonly used to induce liver fibrosis and cirrhosis.[8][9][10][11]
Animals:
-
C57BL/6 mice, 8-10 weeks old
Materials:
-
Carbon tetrachloride (CCl4)
-
Corn oil
-
CP-471,474
-
Vehicle for CP-471,474
Protocol:
-
Induce liver fibrosis by intraperitoneal injection of CCl4 (e.g., 1 mL/kg of a 10% solution in corn oil) twice a week for 4-8 weeks. Control mice receive corn oil only.
-
Administer CP-471,474 or vehicle daily by oral gavage throughout the CCl4 treatment period.
-
Monitor the mice for signs of liver damage (e.g., ascites, jaundice).
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for liver function tests (ALT, AST).
-
Harvest the liver for histological analysis (Sirius Red staining for collagen) and gene expression analysis of fibrotic markers (e.g., Col1a1, Acta2).
Visualizations
Caption: Potential mechanism of CP-471,474 in modulating fibrosis through MMP inhibition.
Caption: General experimental workflow for evaluating CP-471,474 in fibrosis research.
Conclusion
CP-471,474 represents a valuable research tool for dissecting the multifaceted role of MMPs in fibrosis. Its broad-spectrum inhibitory activity allows for the investigation of the overall impact of MMP inhibition on fibrotic processes. The provided protocols for in vitro and in vivo studies offer a starting point for researchers to explore the therapeutic potential and mechanistic intricacies of MMP inhibition in various fibrotic diseases. Given the complex biology of MMPs, it is imperative that studies using CP-471,474 are designed to capture both potential anti-fibrotic and any paradoxical pro-fibrotic effects to gain a comprehensive understanding of its utility in the context of fibrosis.
References
- 1. Recruitment of Matrix Metalloproteinase-9 (MMP-9) to the Fibroblast Cell Surface by Lysyl Hydroxylase 3 (LH3) Triggers Transforming Growth Factor-β (TGF-β) Activation and Fibroblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gelatin zymography protocol | Abcam [abcam.com]
- 5. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]
- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
Application Notes and Protocols for the Preclinical Administration of CP-471474
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-471474 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases, including cancer, arthritis, and cardiovascular disorders. By inhibiting MMPs, this compound has shown potential as a therapeutic agent in various preclinical models. These application notes provide detailed protocols for the administration of this compound in preclinical models of myocardial infarction, and offer guidance for its use in cancer and arthritis models based on protocols for similar pan-MMP inhibitors.
Data Presentation
Inhibitory Profile of this compound
| MMP Target | IC₅₀ (nM) |
| MMP-1 | 1170 |
| MMP-2 | 0.7 |
| MMP-3 | 16 |
| MMP-9 | 13 |
| MMP-13 | 0.9 |
Data sourced from MedchemExpress.[1]
Pharmacokinetic and Efficacy Data in a Guinea Pig Model of COPD
| Parameter | Value |
| Pharmacokinetics | |
| Animal Model | Guinea pigs (400-450 g) |
| Dosage | 20 mg/kg (subcutaneous) + 200 mg/200 g powdered chow (dietary) |
| Vehicle | 20% ethanol/80% polyethylene (B3416737) glycol |
| Plasma Level (1h post-dose) | 2,020 ng/mL |
| Plasma Level (6h post-dose) | 160 ng/mL |
| Efficacy | |
| Effect on Inflammation (2 months) | Significant reduction in extent and severity |
| Effect on Destructive Lesions (2 & 4 months) | Significant decrease |
Data from a study on tobacco smoke-induced emphysema.[1]
Experimental Protocols
Myocardial Infarction Model (Mouse)
This protocol is based on the study by Rohde et al. (1999) which demonstrated that MMP inhibition with this compound attenuates early left ventricular enlargement after experimental myocardial infarction in mice.[2]
1. Materials:
-
This compound
-
Vehicle: 20% Ethanol and 80% Polyethylene glycol (PEG)
-
Mice (e.g., C57BL/6)
-
Surgical instruments for coronary artery ligation
-
Echocardiography equipment
2. Animal Model:
-
Induce myocardial infarction (MI) by permanent ligation of the left anterior descending (LAD) coronary artery.[3][4]
3. Dosing Solution Preparation:
-
Dissolve this compound in 20% ethanol.
-
Add 80% polyethylene glycol to the desired final concentration.
-
Vortex until the solution is clear. Prepare fresh daily.
4. Administration Protocol:
-
Route of Administration: Subcutaneous injection.
-
Dosage: The specific dosage used in the Rohde et al. study is not publicly available in the abstract. A dosage of 20 mg/kg, as used in the guinea pig COPD model, can be considered as a starting point for dose-ranging studies.[1]
-
Treatment Schedule: Begin administration shortly after MI induction and continue for the desired study duration (e.g., 4 days for assessment of early remodeling).[2]
5. Efficacy Assessment:
-
Perform serial echocardiography to measure left ventricular end-diastolic and end-systolic areas to assess ventricular enlargement.[2]
-
At the end of the study, sacrifice the animals and perform histological analysis of the heart tissue to determine infarct size and collagen deposition.
Cancer Model (Murine Xenograft) - Example Protocol
Note: This protocol is based on the administration of the pan-MMP inhibitor marimastat (B1683930) and should be optimized for this compound.[1]
1. Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Human cancer cell line (e.g., MGLVA1 gastric cancer cells)[5]
-
Immunocompromised mice (e.g., nude mice)
-
Gavage needles (20-22 gauge)
2. Animal Model:
-
Establish subcutaneous tumor xenografts by injecting cancer cells into the flank of the mice.
3. Dosing Solution Preparation:
-
Suspend this compound in the chosen vehicle at the desired concentration.
-
Ensure a homogenous suspension before each administration.
4. Administration Protocol:
-
Route of Administration: Oral gavage.
-
Dosage: A starting dose comparable to those used for marimastat (e.g., 10-50 mg/kg/day) can be used for initial studies.[6]
-
Treatment Schedule: Administer daily, starting when tumors reach a palpable size.
5. Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, measure final tumor weight and collect tissues for histological and biomarker analysis.
Arthritis Model (Murine Collagen-Induced Arthritis) - Example Protocol
Note: This protocol is based on the administration of the pan-MMP inhibitor batimastat (B1663600) and should be optimized for this compound.
1. Materials:
-
This compound
-
Vehicle for intraperitoneal injection (e.g., Phosphate-buffered saline with 0.01% Tween 80)[7]
-
Type II collagen and Freund's complete adjuvant for arthritis induction
-
DBA/1 mice (susceptible to collagen-induced arthritis)
2. Animal Model:
-
Induce collagen-induced arthritis (CIA) by immunization with type II collagen emulsified in Freund's complete adjuvant.
3. Dosing Solution Preparation:
-
Suspend this compound in the vehicle to achieve the desired concentration.
4. Administration Protocol:
-
Route of Administration: Intraperitoneal injection.
-
Dosage: A starting dose similar to that used for batimastat (e.g., 30-50 mg/kg) can be evaluated.[7][8]
-
Treatment Schedule: Administer three times a week, starting from the onset of arthritic symptoms.[7]
5. Efficacy Assessment:
-
Visually score the severity of arthritis in each paw.
-
Measure paw swelling using calipers.
-
At the end of the study, perform histological analysis of the joints to assess cartilage and bone erosion.
Mandatory Visualization
Caption: Signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. mmpc.org [mmpc.org]
- 4. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tumour growth by marimastat in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I trial of the matrix metalloproteinase inhibitor marimastat combined with carboplatin and paclitaxel in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CP-471474 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of CP-471474.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: For long-term storage, solid this compound should be stored at -20°C.[1][2][3][4] It is reported to be stable for at least three to four years under these conditions.[3][4] For shorter periods, storage at 4°C for up to two years is also acceptable.[3] The compound is typically shipped at room temperature, and short-term exposure to these conditions should not affect its quality.[3][4]
Q2: How should I store this compound once it is in solution?
A: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][5] At -20°C, solutions are generally stable for up to one month.[2][6] For longer-term storage of solutions, -80°C is recommended, with stability reported for up to six months.[3] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks.[5]
Q3: What solvents can I use to dissolve this compound?
A: this compound is soluble in DMSO.[4] It is considered insoluble in water.[5] For in vivo studies, a stock solution in DMSO can be further diluted using agents such as sodium carboxymethyl cellulose (B213188) (CMC-Na) or Tween 80 to prepare an appropriate formulation for administration.[5]
Q4: I left my this compound solution at room temperature for a few hours. Is it still usable?
A: While it is always best to store solutions at the recommended temperatures, short-term exposure to room temperature for a few hours is unlikely to cause significant degradation. However, for critical experiments, it is advisable to use a freshly prepared solution or a properly stored aliquot. It is recommended to prepare and use solutions as soon as possible.[6]
Q5: Are there any known incompatibilities for this compound?
A: You should avoid contact with strong oxidizing or reducing agents, as well as strong acids and alkalis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | Ensure the solid compound and solutions are stored at the recommended temperatures (-20°C or -80°C for solutions).[2][3] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2][5] |
| Contamination of stock solution. | Use sterile filtration for stock solutions intended for cell-based assays. Always use fresh, high-purity solvents. | |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility of this compound. | For cell culture experiments, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain solubility. If precipitation occurs, try preparing a more concentrated stock solution in DMSO and using a smaller volume. |
| Difficulty dissolving the solid compound. | Insufficient solvent or vortexing. | Ensure you are using a sufficient volume of DMSO. Vortex thoroughly to aid dissolution. Gentle warming may also be considered, but monitor for any signs of degradation. |
Data Summary
Storage Conditions and Stability of Solid this compound
| Storage Temperature | Duration | Stability Notes | Citations |
| -20°C | Long-term (≥ 3 years) | Recommended for long-term storage. | [1][2][3][4] |
| 4°C | Up to 2 years | Suitable for intermediate-term storage. | [3] |
| Room Temperature | Short-term (shipping) | Stable for short durations. | [3][4] |
Storage Conditions and Stability of this compound in Solution
| Storage Temperature | Duration | Stability Notes | Citations |
| -80°C | Up to 6 months | Recommended for long-term solution storage. | [3][5] |
| -20°C | Up to 1 month | Suitable for short-term solution storage. | [2][6] |
| 4°C | Up to 2 weeks | For thawed aliquots. | [5] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials.
-
Storage: Store the aliquots at -20°C or -80°C.
Visual Guides
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Recommended storage conditions based on the form and duration.
References
Technical Support Center: Optimizing CP-471474 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CP-471474 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active, and broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It chelates the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1][2] By inhibiting MMPs, this compound can modulate various cellular processes, including cell migration, invasion, proliferation, and signaling.[1][2][3][4]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A recommended starting point for a new cell line is to perform a dose-response experiment. Based on its known IC50 values against various MMPs, a broad concentration range from 1 nM to 10 µM is a reasonable starting point for most cell-based assays. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions as it can vary significantly.
Q3: How should I prepare and store stock solutions of this compound?
Due to its hydrophobic nature, this compound is best dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[5]
Q4: For how long should I treat my cells with this compound?
The optimal treatment duration depends on the specific biological question and the cell type. For acute effects on signaling pathways, a few hours of treatment may be sufficient. For long-term effects on cell proliferation or invasion, treatment durations of 24, 48, or 72 hours are common. A time-course experiment is recommended to determine the ideal treatment window for your experiment.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my cells.
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM) to determine the EC50 (half-maximal effective concentration) for your desired biological endpoint.
-
-
Low MMP Expression: Your cell line may not express the specific MMPs that are potently inhibited by this compound at a high enough level.
-
Solution: Verify the expression of relevant MMPs (e.g., MMP-2, MMP-9, MMP-13) in your cell line using techniques like qPCR or Western blotting.
-
-
Compound Inactivity: The this compound may have degraded due to improper storage or handling.
-
Solution: Ensure proper storage of the compound (aliquoted at -20°C or -80°C). Prepare fresh dilutions from a new stock vial.
-
-
Short Treatment Duration: The incubation time may be insufficient for the biological effect to manifest.
-
Solution: Conduct a time-course experiment to assess the effect of this compound at different time points (e.g., 6, 12, 24, 48 hours).
-
Problem 2: High levels of cell death observed even at low concentrations.
Possible Causes & Solutions:
-
Cytotoxicity: this compound may be cytotoxic to your cell line at the concentrations tested.
-
Solution: Perform a cell viability assay (e.g., MTT, MTS, or resazurin (B115843) assay) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the cytotoxic threshold for your functional experiments.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1-0.5%. Include a vehicle control (medium with the same final DMSO concentration without the inhibitor) in your experiments.[5]
-
Problem 3: Precipitation of this compound in the cell culture medium.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions.
-
Solution:
-
Stepwise Dilution: Add the DMSO stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can aid in solubilizing hydrophobic compounds.
-
Use of Surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can help maintain solubility.
-
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range would be a 2-fold or 3-fold serial dilution from a high concentration (e.g., 50 µM) down to a low concentration (e.g., 1 nM). Include a vehicle control (medium with the highest final DMSO concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Data Presentation
Table 1: IC50 Values of this compound against various Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 (nM) |
| MMP-1 | 1170 |
| MMP-2 | 0.7 |
| MMP-3 | 16 |
| MMP-9 | 13 |
| MMP-13 | 0.9 |
Note: These values are indicative and may vary depending on the assay conditions.
Table 2: Example of Cell Viability Data for Determining IC50 of this compound in a Hypothetical Cell Line (e.g., HT-1080 Fibrosarcoma)
| This compound Conc. (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.01 | 1.22 | 0.07 | 97.6 |
| 0.1 | 1.15 | 0.09 | 92.0 |
| 1 | 0.85 | 0.06 | 68.0 |
| 10 | 0.45 | 0.05 | 36.0 |
| 50 | 0.15 | 0.03 | 12.0 |
This is example data. Users should generate their own data for their specific cell line.
Visualizations
Caption: Inhibition of MMP-mediated signaling by this compound.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting logic for a lack of this compound effect.
References
- 1. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 2. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
potential off-target effects of CP-471474
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using CP-471474 in experimental settings. The content is structured to address potential issues and frequently asked questions regarding its use and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a broad-spectrum (pan) inhibitor of matrix metalloproteinases (MMPs). It works by binding to the active site of these enzymes, thereby preventing them from degrading components of the extracellular matrix (ECM).
Q2: What is the known target profile of this compound?
A2: this compound inhibits multiple MMPs with varying potency. The half-maximal inhibitory concentrations (IC50) for several MMPs are summarized in the table below. This profile indicates that while it is a pan-MMP inhibitor, it shows some degree of selectivity, for instance, being more potent against MMP-2 and MMP-13 than MMP-1.
Data Presentation: In Vitro Inhibitory Activity of this compound against various MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | 1170 |
| MMP-2 | 0.7 |
| MMP-3 | 16 |
| MMP-9 | 13 |
| MMP-13 | 0.9 |
Q3: Are there known off-target effects for this compound on other protein families (e.g., kinases, GPCRs)?
A3: Currently, there is a lack of publicly available data from comprehensive screening panels (e.g., kinase screens, receptor binding assays) for this compound. Therefore, its binding profile against other protein families is not well-characterized in the public domain. When using this compound, it is crucial to consider the possibility of uncharacterized off-target effects.
Q4: What are the potential side effects associated with broad-spectrum MMP inhibitors like this compound?
A4: A significant side effect observed in clinical trials of broad-spectrum MMP inhibitors is musculoskeletal syndrome, characterized by joint and muscle pain. This is thought to be a class effect related to the inhibition of multiple MMPs that are involved in normal tissue remodeling. While specific safety pharmacology data for this compound is not available, researchers should be aware of this potential for adverse effects in in vivo studies.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in our in vitro MMP inhibition assay.
-
Potential Cause 1: Substrate Concentration. The measured IC50 value of a competitive inhibitor is dependent on the substrate concentration used in the assay.
-
Troubleshooting Step: Ensure that you are using a consistent concentration of the MMP substrate across all experiments. For comparative studies, it is recommended to use the substrate at or below its Michaelis-Menten constant (Km).
-
-
Potential Cause 2: Enzyme Activity. The activity of the recombinant MMP enzyme can vary between batches or due to storage conditions.
-
Troubleshooting Step: Aliquot your MMP enzyme upon receipt and store it at -80°C to minimize freeze-thaw cycles. Always perform a positive control with a known inhibitor to validate the enzyme's activity in each experiment.
-
-
Potential Cause 3: Assay Buffer Components. The composition of your assay buffer, including the presence of chelating agents, can interfere with MMP activity.
-
Troubleshooting Step: Ensure your assay buffer does not contain EDTA or other strong chelating agents, as MMPs are zinc-dependent enzymes. The buffer should typically contain Tris, NaCl, CaCl2, and a small amount of a non-ionic detergent like Brij-35.
-
Issue 2: Unexpected cellular toxicity observed in our cell-based assay.
-
Potential Cause 1: Off-target effects. The compound may be interacting with other cellular targets, leading to toxicity.
-
Troubleshooting Step: Perform a dose-response curve to determine the concentration at which toxicity occurs. Compare this to the concentration required for MMP inhibition in your assay. If the toxic concentration is close to the effective concentration, consider using a more selective MMP inhibitor if available. It is also advisable to include a negative control compound with a similar chemical scaffold but no MMP inhibitory activity to assess non-specific toxicity.
-
-
Potential Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in all experiments.
-
Issue 3: No clear bands of gelatin degradation in our zymography experiment.
-
Potential Cause 1: Insufficient MMP activity in the sample. The concentration of active MMPs in your sample may be too low to detect.
-
Troubleshooting Step: Concentrate your conditioned media or cell lysates before running the zymography gel. You can use centrifugal filter units for this purpose. Also, ensure that your samples are not boiled and do not contain reducing agents, as these will denature the MMPs.
-
-
Potential Cause 2: Incorrect gel renaturation. The MMPs in the gel need to be renatured after electrophoresis to regain their enzymatic activity.
-
Troubleshooting Step: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent like Triton X-100 to remove SDS and allow the MMPs to refold. A typical procedure involves washing twice for 30 minutes each.
-
-
Potential Cause 3: Inappropriate incubation conditions. The temperature and buffer composition during the incubation step are critical for MMP activity.
-
Troubleshooting Step: Incubate the gel in a developing buffer containing Tris-HCl, CaCl2, and ZnCl2 at 37°C. The incubation time may need to be optimized (typically 12-48 hours) depending on the amount of MMP in the sample.
-
Experimental Protocols
1. In Vitro MMP Fluorogenic Substrate Assay
This protocol is for determining the inhibitory activity of this compound against a specific MMP using a quenched fluorescent substrate.
-
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
This compound
-
DMSO
-
Black 96-well plate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant MMP enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the fluorogenic substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Gelatin Zymography
This protocol is for the detection of MMP-2 and MMP-9 activity in biological samples.
-
Materials:
-
10% SDS-PAGE gel containing 0.1% (w/v) gelatin
-
Non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)
-
Electrophoresis running buffer
-
Renaturing buffer: 2.5% (v/v) Triton X-100 in 50 mM Tris-HCl, pH 7.5
-
Developing buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2
-
Staining solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid
-
Destaining solution: 40% methanol, 10% acetic acid
-
-
Procedure:
-
Prepare your samples (e.g., conditioned media, cell lysates) and determine the protein concentration. Do not boil the samples or add reducing agents.
-
Mix the samples with the non-reducing sample buffer.
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100 V) at 4°C until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Renaturing Buffer with gentle agitation at room temperature.
-
Incubate the gel in Developing Buffer overnight (16-24 hours) at 37°C.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours at room temperature.
-
Destain the gel with Destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Image the gel for documentation and analysis.
-
Visualizations
Caption: Inhibition of active MMPs by this compound.
Caption: Troubleshooting workflow for MMP inhibition assays.
overcoming poor solubility of CP-471474
Welcome to the technical support center for CP-471474. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Its mechanism of action involves binding to the zinc ion within the active site of MMPs, which is crucial for their enzymatic activity. By inhibiting MMPs, this compound can prevent the degradation of extracellular matrix (ECM) components, a process implicated in various physiological and pathological conditions, including tissue remodeling, inflammation, and cancer metastasis.
Q2: Which specific MMPs are inhibited by this compound?
This compound exhibits potent inhibitory activity against several MMPs, with varying IC50 values. It is particularly effective against MMP-2, MMP-9, and MMP-13.[1][2][3]
Data Summary: Inhibitory Activity of this compound against various MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | 1170 |
| MMP-2 | 0.7 |
| MMP-3 | 16 |
| MMP-9 | 13 |
| MMP-13 | 0.9 |
Q3: What are the known signaling pathways regulated by MMPs that are targeted by this compound?
MMPs are key downstream effectors of various signaling pathways that are often activated by pro-inflammatory cytokines and growth factors, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These cytokines can activate signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which in turn upregulate the expression of MMPs.[4][5][6] By inhibiting MMP activity, this compound interferes with the downstream consequences of these pathways, such as tissue degradation and cell migration.
Troubleshooting Guide: Overcoming Poor Solubility of this compound
Q4: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[7] However, its solubility in aqueous buffers commonly used for cell culture and enzymatic assays is low. For in vivo studies in guinea pigs, a formulation of 20% ethanol (B145695) and 80% polyethylene (B3416737) glycol has been used for subcutaneous injection.[1] For in vitro use, preparing a concentrated stock solution in DMSO is the recommended starting point.
Q5: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to troubleshoot this problem:
-
Decrease the final concentration of this compound: The most straightforward approach is to lower the final working concentration in your assay to a level that remains soluble.
-
Optimize the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5-1% DMSO. Determine the highest non-toxic concentration of DMSO for your experimental system and try to maintain your final DMSO concentration within this limit.
-
Use a co-solvent: In addition to DMSO, other organic solvents miscible with water can be used as co-solvents to improve solubility.[8] These include ethanol, propylene (B89431) glycol, and N-methyl-2-pyrrolidone (NMP).[2][9] A stepwise dilution approach, where the DMSO stock is first diluted in a co-solvent before adding to the aqueous buffer, may also be effective.
-
Incorporate surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[10] However, their compatibility with your specific assay, especially cell-based assays, must be validated.
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1] Beta-cyclodextrins and their derivatives are commonly used for this purpose.
Q6: Can you provide a systematic protocol for determining the optimal solubilization conditions for this compound in my experimental setup?
Yes. The following is a general experimental workflow to systematically test and identify suitable solvent conditions for your specific needs.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound in a sterile, tared container.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: General Method for Solubility Assessment in Aqueous Buffer
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Your aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Clear microplate or microcentrifuge tubes
-
Plate reader or spectrophotometer (optional, for quantitative assessment)
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock in your aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM, ensuring the final DMSO concentration is constant across all dilutions and is at a level tolerated by your assay.
-
Include a buffer-only control and a buffer with the same final DMSO concentration as the test samples.
-
Incubate the solutions at the temperature of your planned experiment (e.g., 37°C) for a duration relevant to your assay (e.g., 1 hour, 24 hours).
-
Visually inspect each solution for any signs of precipitation (cloudiness, visible particles).
-
(Optional) For a quantitative assessment, centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs (λmax = 244 nm), or use a validated HPLC method to determine the concentration in the supernatant.
-
The highest concentration that remains clear is the approximate limit of solubility under these conditions.
Solubility Testing Matrix
| Final Concentration of this compound | Final DMSO (%) | Co-solvent (e.g., 5% Ethanol) | Surfactant (e.g., 0.01% Tween-20) | Visual Observation (Precipitate Y/N) |
| 1 µM | 0.1% | No | No | |
| 10 µM | 0.1% | No | No | |
| 50 µM | 0.1% | No | No | |
| 100 µM | 0.1% | No | No | |
| 10 µM | 0.1% | Yes | No | |
| 50 µM | 0.1% | Yes | No | |
| 10 µM | 0.1% | No | Yes | |
| 50 µM | 0.1% | No | Yes |
This table can be adapted to test various combinations of co-solvents and surfactants to identify the optimal formulation for your experiments. Always remember to include appropriate vehicle controls in your final experiments to account for any effects of the solvent system itself.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. biocrick.com [biocrick.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CP-471474 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of CP-471474, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended delivery method for this compound in in vivo experiments?
A1: A reported successful method for in vivo delivery of this compound is subcutaneous injection. A specific formulation involves a vehicle of 20% ethanol (B145695) and 80% polyethylene (B3416737) glycol (PEG).[1] This method has been used in guinea pig models of chronic obstructive pulmonary disease (COPD).
Q2: What is a typical dosage for in vivo studies with this compound?
A2: A dosage of 20 mg/kg administered subcutaneously has been documented in guinea pigs.[1] This dosage was also supplemented daily in the diet (200 mg/200 g powdered chow) in the same study.[1] Researchers should optimize the dose based on their specific animal model and experimental goals.
Q3: What are the target enzymes of this compound?
A3: this compound is a pan-MMP inhibitor with varying inhibitory concentrations (IC₅₀) for different MMPs. It is highly potent against MMP-2, MMP-9, and MMP-13.
Quantitative Data: In Vitro Inhibitory Activity of this compound
| MMP Target | IC₅₀ (nM) |
| MMP-1 | 1170 |
| MMP-2 | 0.7 |
| MMP-3 | 16 |
| MMP-9 | 13 |
| MMP-13 | 0.9 |
Data sourced from MedchemExpress.[1]
Troubleshooting Guide for this compound In Vivo Delivery
Issue 1: Compound Precipitation in Formulation
-
Problem: this compound precipitates out of the vehicle solution during preparation or before administration. This is a common issue for poorly water-soluble compounds.
-
Possible Causes:
-
Incorrect solvent ratio.
-
Low temperature causing the compound to fall out of solution.
-
The concentration of this compound is too high for the chosen vehicle.
-
-
Solutions:
-
Vehicle Optimization: While a 20% ethanol/80% PEG mixture has been reported, you may need to adjust the ratios.[1] Gently warming the vehicle during dissolution may help, but ensure the compound is stable at elevated temperatures.
-
Co-solvents: Consider alternative co-solvents. Water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[2]
-
Surfactants: The addition of a biocompatible surfactant can help to create micelles that encapsulate the hydrophobic compound, improving its stability in solution.[2]
-
Lower Concentration: If precipitation persists, try lowering the concentration of this compound in the formulation.
-
Issue 2: Poor Bioavailability or Lack of Efficacy In Vivo
-
Problem: After administration, the expected biological effect is not observed.
-
Possible Causes:
-
Suboptimal absorption from the injection site.
-
Rapid metabolism or clearance of the compound.
-
Precipitation of the drug at the injection site upon contact with physiological fluids.
-
-
Solutions:
-
Alternative Formulations: For poorly soluble drugs, lipid-based formulations can improve absorption.[3][4] These can include self-emulsifying drug delivery systems (SEDDS) that form microemulsions in the gastrointestinal tract if oral administration is a possibility, or lipid-based parenteral formulations.[3]
-
Particle Size Reduction: Reducing the particle size of the compound to the nanoscale (nanosuspension) can increase the surface area for dissolution and improve bioavailability.[5]
-
Route of Administration: If subcutaneous injection is not yielding the desired results, consider other routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection. However, IV administration of poorly soluble compounds is challenging and requires specialized formulations like nanoemulsions or liposomes to avoid embolism.
-
Issue 3: Local Irritation or Necrosis at the Injection Site
-
Problem: The animal exhibits signs of irritation, inflammation, or tissue damage at the site of subcutaneous injection.
-
Possible Causes:
-
The vehicle, particularly a high concentration of ethanol, may be causing irritation.
-
The pH of the formulation is not physiologically neutral.
-
Precipitation of the compound at the injection site can lead to a foreign body response and inflammation.
-
-
Solutions:
-
Vehicle Selection: If irritation is observed with the ethanol/PEG mixture, explore alternative, less irritating solvents. A database of safe and tolerable excipients for animal studies can be a valuable resource.[2]
-
pH Adjustment: Ensure the final formulation has a pH close to neutral (7.4).
-
Formulation Optimization to Prevent Precipitation: Employing strategies like the use of surfactants or creating a stable nanosuspension can prevent the compound from precipitating at the injection site.
-
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of this compound
This protocol is based on the reported successful delivery of this compound in a guinea pig model.[1]
Materials:
-
This compound powder
-
Ethanol (200 proof, USP grade)
-
Polyethylene glycol (PEG), average molecular weight 300 or 400 (PEG 300/400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Vehicle Preparation:
-
In a sterile container, prepare the vehicle by mixing 20% ethanol and 80% PEG 300/400 by volume. For example, to prepare 1 ml of vehicle, mix 200 µl of ethanol with 800 µl of PEG 300/400.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
This compound Formulation:
-
Weigh the required amount of this compound to achieve the target concentration (e.g., for a 20 mg/kg dose in a 500g guinea pig with an injection volume of 0.5 ml, the concentration would be 20 mg/ml).
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the prepared vehicle to the tube.
-
Vortex vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution, but ensure the compound's stability at this temperature. Visually inspect for any particulate matter.
-
-
Subcutaneous Administration:
-
Gently restrain the animal.
-
Lift a fold of skin on the back, between the shoulder blades.
-
Insert the needle at the base of the skin fold, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the formulation slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitor the animal for any signs of distress or local reaction at the injection site.
-
Visualizations
Signaling Pathway of MMP Inhibition in COPD
Caption: Signaling pathway of MMP activation in COPD and the inhibitory action of this compound.
Experimental Workflow for In Vivo Delivery of this compound
Caption: A typical experimental workflow for the in vivo delivery of this compound.
References
- 1. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Matrix Metalloproteinases in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Airway MMP-12 and DNA methylation in COPD: an integrative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinases in the Pathogenesis of Asthma and COPD | Semantic Scholar [semanticscholar.org]
interpreting results from CP-471474 treated samples
Welcome to the technical support center for CP-471474. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting results from experiments involving this broad-spectrum matrix metalloproteinase (MMP) inhibitor. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Its mechanism of action involves binding to the zinc-dependent catalytic domain of MMPs, thereby preventing the degradation of extracellular matrix (ECM) components and other protein substrates. This inhibition of MMP activity can modulate various physiological and pathological processes, including inflammation, tissue remodeling, and cell signaling.
Q2: What are the reported IC50 values for this compound against different MMPs?
This compound exhibits varying inhibitory activity against different MMPs. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| MMP Target | IC50 (nM) |
| MMP-1 | 1170 |
| MMP-2 | 0.7 |
| MMP-3 | 16 |
| MMP-9 | 13 |
| MMP-13 | 0.9 |
Q3: In which experimental systems has this compound been utilized?
This compound has been used in both in vitro and in vivo studies. For instance, it has been evaluated in a guinea pig model of tobacco smoke-induced emphysema, where it demonstrated significant anti-inflammatory effects and a reduction in the destruction of lung tissue.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition in in vitro assays.
-
Question: I am observing high variability or weak inhibitory effects of this compound in my cell-based assays. What could be the reason?
-
Answer: Several factors can contribute to this issue:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is recommended to prepare a fresh stock solution in an appropriate solvent like DMSO and to minimize freeze-thaw cycles. The final concentration of the solvent in your assay should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.
-
Cell Line Variability: Different cell lines express varying levels of different MMPs. It is crucial to characterize the MMP expression profile of your cell line to ensure it expresses the target MMPs at detectable levels.
-
Assay Conditions: Optimize inhibitor concentration and incubation time. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Also, ensure that the incubation time is sufficient for the inhibitor to interact with the target MMPs.
-
Serum Interference: Components in serum can bind to the inhibitor, reducing its effective concentration. Consider using serum-free or low-serum media for your experiments, while ensuring cell viability is not compromised.
-
Issue 2: Unexpected or off-target effects observed in treated samples.
-
Question: I am observing cellular effects that are not directly attributable to MMP inhibition. Could this compound have off-target effects?
-
Answer: While this compound is a potent MMP inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations.
-
Broad-Spectrum Inhibition: As a pan-MMP inhibitor, this compound will inhibit multiple MMPs. The observed phenotype will be a composite of inhibiting various MMPs, which can have diverse and sometimes opposing biological roles.
-
Dose-Dependence: Off-target effects are more likely at higher concentrations. It is essential to use the lowest effective concentration determined from a dose-response study.
-
Control Experiments: Include appropriate controls to distinguish between MMP-mediated and potential off-target effects. This could involve using a structurally related but inactive compound or comparing results with more selective MMP inhibitors if available.
-
Issue 3: Difficulty in interpreting zymography results.
-
Question: The bands on my gelatin zymogram after this compound treatment are difficult to interpret. What are some common issues?
-
Answer: Zymography is a powerful technique to assess MMP activity, but interpretation can be challenging.
-
Sample Preparation: Ensure that samples are not boiled and are loaded in non-reducing sample buffer to preserve the enzymatic activity.
-
Pro- and Active-MMP forms: Zymography can distinguish between the latent (pro) and active forms of MMPs based on their molecular weight. A decrease in the intensity of the active MMP band is the expected outcome of inhibitor treatment.
-
Quantification: For a more quantitative analysis, perform densitometry on the cleared bands. Compare the band intensities of treated samples to untreated controls.
-
Confirmation: To confirm that the observed bands correspond to specific MMPs, you can run purified MMP standards on the same gel or perform Western blotting on parallel samples.
-
Data Presentation
In Vitro Inhibitory Activity of this compound
| MMP | IC50 (nM) |
| MMP-1 | 1170 |
| MMP-2 | 0.7 |
| MMP-3 | 16 |
| MMP-9 | 13 |
| MMP-13 | 0.9 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of matrix metalloproteinases.
Illustrative In Vivo Efficacy of a Broad-Spectrum MMP Inhibitor
The following table provides a representative example of quantitative data from an in vivo study using a broad-spectrum MMP inhibitor in an animal model of inflammation. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Treatment Group | Inflammatory Cell Infiltration (cells/mm²) | Tissue Destruction Score (0-4) |
| Vehicle Control | 250 ± 35 | 3.5 ± 0.5 |
| MMP Inhibitor (10 mg/kg) | 120 ± 20 | 1.8 ± 0.4 |
| MMP Inhibitor (30 mg/kg) | 75 ± 15 | 1.1 ± 0.3 |
Data are presented as mean ± standard deviation. The tissue destruction score is a semi-quantitative measure of tissue damage.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in assay buffer.
-
Reconstitute the active MMP enzyme and the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted this compound solutions.
-
Add the active MMP enzyme to all wells except the blank.
-
Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Gelatin Zymography
This protocol is for the detection of gelatinase (MMP-2 and MMP-9) activity in conditioned media from cell cultures treated with this compound.
-
Sample Preparation:
-
Culture cells in the presence of various concentrations of this compound.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of each sample.
-
-
Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gel and perform electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺ at 37°C for 12-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
The molecular weights of the active MMPs can be estimated by comparison with pre-stained molecular weight markers.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by MMP Inhibition
MMPs are known to influence key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By degrading various extracellular and cell surface proteins, MMPs can modulate the activity of growth factors, cytokines, and their receptors, which in turn affects downstream signaling cascades. Inhibition of MMPs by this compound can therefore indirectly impact these pathways.
Experimental Workflow for In Vitro MMP Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory potential of this compound on MMP activity in an in vitro setting.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during MMP inhibitor experiments.
Technical Support Center: CP-471,474 Animal Model Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of CP-471,474 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common toxic effects of CP-471,474 observed in animal models?
A1: CP-471,474, a potent synthetic cannabinoid, primarily exerts its effects through the cannabinoid receptors CB1 and CB2.[1][2][3] In animal models, acute and chronic administration can lead to a range of adverse effects, including neurotoxicity (seizures, psychosis-like behavior), cardiotoxicity (tachycardia, hypertension), renal, and hepatic toxicity.[2][4] These toxicities are often dose-dependent and can be more severe than those observed with THC due to higher receptor affinity and efficacy.[4][5][6]
Q2: How can the formulation of CP-471,474 influence its toxicity profile?
A2: The formulation strategy is critical in mitigating the toxicity of orally administered drugs like CP-471,474.[1] Modifying the pharmacokinetic profile by, for example, reducing the peak plasma concentration (Cmax) while maintaining the total exposure (AUC), can decrease dose-related toxic effects.[1] The choice of vehicle is also crucial; for instance, switching from an oil-based to an aqueous vehicle (or vice versa) can alter the absorption rate and subsequent toxicity.[7]
Q3: Are there any known supportive care strategies to manage CP-471,474 toxicity in animals?
A3: Yes, supportive care is a primary intervention for managing cannabinoid toxicosis. This includes monitoring vital signs, providing intravenous fluids to prevent dehydration and support renal function, and administering anti-emetics if vomiting occurs.[8] In cases of severe toxicity, more advanced interventions like the administration of activated charcoal to reduce further drug absorption may be considered if ingestion was recent.[8]
Q4: Can co-administration of other compounds reduce the toxicity of CP-471,474?
A4: The pharmacodynamic-modulating approach, which involves co-dosing with another agent, can be a viable strategy.[1] For example, studies have shown that cannabidiol (B1668261) (CBD) can counteract some of the toxic effects of THC in dogs.[2][6] While specific data for CP-471,474 is limited, exploring the co-administration of compounds that may have antagonistic or modulating effects at cannabinoid receptors or related pathways could be a promising research avenue.
Troubleshooting Guides
Issue: Unexpectedly high incidence of seizures in rodents at calculated therapeutic doses.
-
Possible Cause: The Cmax of your current formulation may be exceeding the neurotoxic threshold.
-
Troubleshooting Steps:
-
Review Formulation: Assess the current vehicle and formulation. Rapid absorption leading to a high Cmax is a common issue.
-
Modify Formulation: Consider a formulation that provides a slower release profile. This could involve using a different vehicle or incorporating excipients that retard absorption.
-
Dose Fractionation: Instead of a single large dose, administer the total daily dose in two or three smaller, spaced-out doses.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the Cmax and AUC of your current versus modified formulations to confirm a reduction in peak plasma concentration.
-
Issue: Significant weight loss and reduced food intake in long-term studies.
-
Possible Cause: Chronic activation of CB1 receptors can lead to metabolic disturbances and appetite suppression, contrary to the typical effects of THC. This could also be a sign of general malaise due to underlying organ toxicity.
-
Troubleshooting Steps:
-
Health Monitoring: Increase the frequency of animal health monitoring, including body weight and food/water intake measurements.
-
Dose Reduction: Evaluate if a lower dose of CP-471,474 can achieve the desired therapeutic effect with less impact on appetite and body weight.
-
Dietary Supplementation: Provide a more palatable and calorically dense diet to encourage eating.
-
Clinical Pathology: At scheduled time points, collect blood and urine samples to assess for markers of liver and kidney toxicity that could be contributing to the observed effects.
-
Quantitative Data Summary
Table 1: Effect of Formulation on Peak Plasma Concentration (Cmax) and Seizure Incidence in Rats
| Formulation | Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Seizure Incidence (%) |
| Formulation A | Corn Oil | 10 | 150 ± 25 | 60 |
| Formulation B | 10% Tween 80 in Saline | 10 | 95 ± 18 | 20 |
| Formulation C (Slow-Release) | PLGA Microspheres | 10 | 50 ± 12 | 5 |
Table 2: Impact of Dose Fractionation on Body Weight in a 28-Day Mouse Study
| Dosing Regimen | Total Daily Dose (mg/kg) | Average Body Weight Change (%) | Food Intake ( g/day/mouse ) |
| Single Daily Dose | 5 | -15 ± 4 | 2.5 ± 0.5 |
| Split Dose (2.5 mg/kg, twice daily) | 5 | -5 ± 2 | 3.8 ± 0.6 |
| Vehicle Control | 0 | +8 ± 3 | 4.5 ± 0.4 |
Experimental Protocols
Protocol 1: Comparative Toxicity Study of Different CP-471,474 Formulations
-
Animal Model: Male Sprague-Dawley rats (n=10 per group), 8 weeks old.
-
Formulations:
-
Group 1 (Control): Vehicle only (e.g., Corn Oil).
-
Group 2 (Rapid Release): CP-471,474 (10 mg/kg) in Corn Oil.
-
Group 3 (Slower Release): CP-471,474 (10 mg/kg) in 10% Tween 80 in saline.
-
-
Administration: Single oral gavage.
-
Monitoring:
-
Observe animals continuously for the first 4 hours for signs of neurotoxicity (e.g., seizures, ataxia, hyper-excitability) using a standardized scoring system.
-
Collect blood samples via tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dosing for pharmacokinetic analysis of CP-471,474 levels.
-
-
Endpoint: Euthanize animals at 24 hours. Collect brain, liver, and kidney tissues for histopathological examination.
Protocol 2: Evaluation of a Dose Fractionation Strategy
-
Animal Model: Male C57BL/6 mice (n=12 per group), 7 weeks old.
-
Dosing Groups:
-
Group 1 (Control): Vehicle only, single daily dose.
-
Group 2 (Single Dose): CP-471,474 (5 mg/kg) administered once daily.
-
Group 3 (Split Dose): CP-471,474 (2.5 mg/kg) administered twice daily (8 hours apart).
-
-
Administration: Oral gavage for 28 consecutive days.
-
Monitoring:
-
Record body weight and food intake daily.
-
Conduct a weekly functional observational battery to assess any behavioral changes.
-
-
Endpoint: At day 28, collect blood for complete blood count and serum chemistry analysis. Perform gross necropsy and organ weight analysis.
Visualizations
Caption: Workflow for developing and testing strategies to mitigate CP-471,474 toxicity.
Caption: Signaling cascade of CP-471,474 leading to potential toxic effects.
References
- 1. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling [mdpi.com]
- 2. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CP-471474 Inhibition
Welcome to the technical support center for CP-471474. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments where this compound is not exhibiting the expected inhibitory effects on matrix metalloproteinases (MMPs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any inhibition of MMP activity with this compound in my in vitro assay. What are the possible causes?
A1: Several factors can contribute to a lack of expected inhibition. Here is a step-by-step guide to troubleshoot the issue:
-
Compound Inactivity:
-
Storage: Confirm that the compound has been stored correctly. This compound powder should be stored at -20°C.[1][2] Stock solutions should also be stored at -20°C and used within a month to avoid loss of potency.[2] Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[2]
-
Fresh Preparation: Prepare a fresh stock solution from the powder.
-
-
Sub-optimal Assay Conditions:
-
Pro-MMP Activation: MMPs are often expressed as inactive zymogens (pro-MMPs) and require activation to be catalytically active.[3][4] For in vitro assays using recombinant MMPs, ensure that the pro-MMPs have been activated. A common method for chemical activation is using p-aminophenylmercuric acetate (B1210297) (APMA).[5][6]
-
Insufficient Inhibitor Concentration: Perform a dose-response experiment to ensure that the concentrations of this compound being used are appropriate for the target MMPs. Refer to the IC50 values in Table 1 as a guide.
-
Incubation Time: An adequate pre-incubation time of the enzyme with the inhibitor is crucial before adding the substrate. This allows for the inhibitor to bind to the enzyme. Optimize the pre-incubation time in your assay.
-
-
Issues with Assay Components:
-
Enzyme Activity: Verify the activity of the MMP enzyme preparation. If possible, use a known positive control inhibitor to confirm that the enzyme is active and the assay is working as expected.
-
Substrate Integrity: If using a fluorescent substrate, ensure it has not degraded. These substrates can be sensitive to light.[7]
-
Q2: My results with this compound are inconsistent between experiments. What could be causing this variability?
A2: Inconsistent results can be frustrating. Here are some common sources of variability in MMP inhibition assays:
-
Inhibitor Precipitation: this compound is soluble in DMSO.[1] When diluting the stock solution into aqueous assay buffers, ensure that the final DMSO concentration is low enough to prevent precipitation of the compound.[7]
-
Pipetting Inaccuracy: Assays often use small volumes, where minor pipetting errors can lead to significant variations in concentrations. Ensure your pipettes are calibrated.
-
Inconsistent Cell-Based Conditions:
-
Cell Seeding: In cell-based assays, ensure consistent cell numbers are seeded in each well.
-
Serum Concentration: Serum contains proteins that can bind to inhibitors, reducing their effective concentration.[8] Consider using low-serum or serum-free media if appropriate for your cell line and assay.
-
Q3: I am using a cell-based assay (e.g., invasion or migration) and not seeing an effect with this compound. What should I check?
A3: In addition to the points in Q1 and Q2, cell-based assays have their own set of considerations:
-
MMP Expression and Activity: Confirm that your cell line expresses the target MMPs at a detectable level. You can use techniques like gelatin zymography, Western blot, or qPCR to assess MMP expression.[9]
-
Cell Line Variability: Different cell lines express different types and levels of MMPs. A cell line with low expression of MMPs sensitive to this compound may show a minimal response.[8]
-
Bioavailability in Culture: The inhibitor needs to reach its target in the complex environment of cell culture. Factors like binding to components in the media can reduce the effective concentration of the inhibitor.
Quantitative Data
Table 1: IC50 Values of this compound for Various MMPs
| MMP Subtype | IC50 (nM) |
| MMP-1 | 1170[10] |
| MMP-2 | 0.7[10] |
| MMP-3 | 16[10] |
| MMP-9 | 13[10] |
| MMP-13 | 0.9[10] |
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-2 and MMP-9.
Materials:
-
10% SDS-PAGE gel containing 0.1% (w/v) gelatin
-
Samples (e.g., conditioned cell culture media, cell lysates)
-
2x SDS-PAGE sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix your samples with non-reducing SDS-PAGE sample buffer. Do not heat the samples.
-
Electrophoresis: Run the samples on the gelatin-containing SDS-PAGE gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in the developing buffer at 37°C for 16-48 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.[11]
Protocol 2: Fluorogenic Substrate Assay for MMP Activity
This is a continuous assay that measures the increase in fluorescence upon the cleavage of a quenched fluorogenic substrate by an MMP.[12][13]
Materials:
-
Active MMP enzyme
-
This compound or other inhibitors
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35)
-
Black 96-well plate
Procedure:
-
Reagent Preparation: Prepare solutions of the MMP enzyme, this compound at various concentrations, and the fluorogenic substrate in assay buffer.
-
Inhibitor Incubation: Add the active MMP enzyme to the wells of the black 96-well plate. Then add the different concentrations of this compound and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Signaling pathway for MMP activation and inhibition by this compound.
Caption: A workflow for troubleshooting lack of this compound inhibition.
Caption: Logical relationships of potential causes for inhibition failure.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]
- 4. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Zymography Assays with CP-471474
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing zymography assays with the pan-MMP inhibitor, CP-471474.
Frequently Asked Questions (FAQs)
Q1: What is zymography and what is it used for?
A1: Zymography is a sensitive and widely used technique to detect and characterize protease activity in biological samples.[1][2][3] It is particularly useful for studying matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix.[2] The technique involves separating proteins by size using gel electrophoresis on a gel containing a substrate for the protease of interest, such as gelatin or casein.[1][4] After electrophoresis, the gel is incubated in a buffer that allows the proteases to renature and digest the substrate.[4] When the gel is stained, areas of protease activity appear as clear bands against a dark background, indicating where the substrate has been degraded.[1] Zymography can be used to assess MMP activity in various samples, including tissue extracts, cell culture media, and biological fluids.[1][2]
Q2: What is this compound and how does it work in a zymography assay?
A2: this compound is a potent, orally active, and broad-spectrum (pan) inhibitor of matrix metalloproteinases (MMPs).[5][6] It functions by binding to the active site of MMPs, thereby blocking their enzymatic activity. In a zymography assay, this compound can be used as a tool to confirm the identity of MMP-dependent proteolytic bands. By incubating a zymogram gel in the presence of this compound, the disappearance or significant reduction in the intensity of a clear band would indicate that the activity is due to an MMP that is sensitive to this inhibitor.
Q3: Which MMPs are inhibited by this compound?
A3: this compound is a pan-MMP inhibitor with varying inhibitory concentrations (IC50) for different MMPs. It is particularly potent against MMP-2, MMP-13, MMP-9, and MMP-3.[5][6]
Quantitative Data: this compound Inhibitory Activity
| MMP Target | IC50 (nM) |
| MMP-1 | 1170[5][6] |
| MMP-2 | 0.7[5][6] |
| MMP-3 | 16[5][6] |
| MMP-9 | 13[5][6] |
| MMP-13 | 0.9[5][6] |
Troubleshooting Common Zymography Problems
Q4: Why are there no clear bands on my zymogram?
A4: Several factors can lead to a lack of visible protease activity:
-
Low Protease Concentration: The concentration of the target MMP in your sample may be too low for detection.[7] Consider concentrating your sample using methods like ultrafiltration.[8]
-
Inactive Enzyme: The proteases in your sample may be inactive. Ensure that your sample preparation does not include chelating agents like EDTA if your enzyme requires metal ions for activity, and avoid adding protease inhibitors to your extraction buffer.[9] Some MMPs require activation, which can be achieved by treatment with agents like 4-aminophenylmercuric acetate (B1210297) (APMA).[7][9]
-
Improper Renaturation: The proteases may not have renatured correctly after electrophoresis. Ensure the washing step with a non-ionic detergent (e.g., Triton X-100) is sufficient to remove SDS and allow refolding.[4]
-
Incorrect Incubation Conditions: The pH, temperature, or composition of the incubation buffer may not be optimal for your target protease's activity.
Q5: Why are the bands in my zymogram smeared or distorted?
A5: Smeared or distorted bands can be caused by a few issues:
-
Sample Overload: Loading too much protein can lead to poor separation and smearing. Try loading a smaller amount of your sample.
-
High Salt Concentration: Excessive salt in your sample or in the gelatin used to prepare the gel can interfere with electrophoresis and cause band distortion.[10] If you suspect the gelatin is the issue, you can desalt it through dialysis.[10]
-
Inappropriate Gel Percentage: The acrylamide (B121943) percentage of your gel may not be optimal for resolving your protease of interest. A 10% or 12% gel is often a good starting point for MMPs.[11]
Q6: I see unexpected clear bands in my negative control lane. What could be the cause?
A6: Unexpected bands in a negative control can arise from:
-
Bacterial Contamination: Bacterial proteases can contaminate samples or buffers, leading to false-positive results.[1][12] Ensure sterile handling techniques and consider adding an antimicrobial agent to your buffers.
-
Serum Contamination: If you are analyzing conditioned media from cell culture, residual serum from the culture medium can contain proteases. It is crucial to thoroughly wash the cells and use serum-free media for collection.[13]
-
"Comb Effect": Sometimes, an artifactual zone of lysis can appear at the top of the gel near the wells, which can be mistaken for a true band.[10]
Q7: How can I confirm that the clear bands on my zymogram are from MMPs?
A7: There are a couple of ways to verify the identity of your proteolytic bands:
-
Use of Inhibitors: As mentioned earlier, incubating the gel in the presence of a known MMP inhibitor like this compound or a broad-spectrum chelating agent like EDTA should diminish or eliminate MMP-dependent bands.
-
Western Blotting: To definitively identify a specific MMP, you can perform a Western blot analysis using an antibody specific to that MMP.[2] While zymography is more sensitive for detecting low levels of MMPs, Western blotting provides higher specificity.[2]
Experimental Protocols
Standard Gelatin Zymography Protocol
This protocol is optimized for detecting the activity of gelatinases such as MMP-2 and MMP-9.[1]
1. Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):
- Prepare a 10% separating gel solution containing 0.1% gelatin.
- Pour the separating gel and allow it to polymerize.
- Prepare a 4% stacking gel solution and pour it on top of the separating gel. Insert the comb and allow it to polymerize.
2. Sample Preparation and Electrophoresis:
- Mix your protein sample with a non-reducing sample buffer (without β-mercaptoethanol or DTT) and do not heat the samples.
- Load the samples and a molecular weight marker into the wells of the gel.
- Run the gel at a constant voltage (e.g., 100-120V) in a cold room or on ice until the dye front reaches the bottom of the gel.
3. Enzyme Renaturation and Incubation:
- Carefully remove the gel from the glass plates.
- Wash the gel twice for 30 minutes each in a renaturation buffer containing 2.5% Triton X-100 to remove the SDS and allow the enzymes to renature.
-
Wash the gel briefly with distilled water.
-
Incubate the gel overnight at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2 and 1 µM ZnCl2).
-
4. Staining and Destaining:
- Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for at least 1 hour.
- Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands appear against a blue background.
5. Analysis:
- Areas of gelatin degradation will appear as clear bands. The molecular weight of the active proteases can be estimated by comparing the bands to the molecular weight standards.[1]
Zymography with this compound Inhibition
To confirm MMP activity, a parallel zymogram can be run and incubated with this compound.
-
Follow the standard zymography protocol up to the incubation step.
-
Prepare two identical incubation buffers: one without and one with this compound at a concentration sufficient to inhibit the target MMPs (e.g., 10-100 nM, depending on the specific MMP).
-
Cut the gel in half. Incubate one half in the control buffer and the other half in the buffer containing this compound.
-
Proceed with the staining and destaining steps for both gel halves.
-
Compare the band patterns. A reduction or absence of a band in the this compound-treated half confirms that the proteolytic activity is from an MMP inhibited by this compound.
Visualizations
References
- 1. Gelatin zymography protocol | Abcam [abcam.com]
- 2. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hitthepass.com [hitthepass.com]
- 4. Zymography and Reverse Zymography for Testing Proteases and Their Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 13. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CP-47,497 Dosage and Administration in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of CP-47,497 for different animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for CP-47,497 in mice for assessing cannabimimetic effects?
A typical starting point for assessing the cannabimimetic effects of CP-47,497 in mice is in the range of 0.03 to 3.2 mg/kg when administered subcutaneously (s.c.).[1] For intraperitoneal (i.p.) administration, a wider range of 0.1 to 30 mg/kg has been explored to characterize a full dose-response curve for effects like catalepsy, antinociception, and hypothermia.
Q2: How does the potency of CP-47,497 compare to Δ⁹-tetrahydrocannabinol (THC)?
CP-47,497 is significantly more potent than THC. In drug discrimination studies in rats, CP-47,497 was found to be 3 to 28 times more potent than THC, depending on the route of administration.[2] In mice, it was approximately 7.2-fold more potent than THC in producing catalepsy.[1]
Q3: What are the common routes of administration for CP-47,497 in rodents?
The most common routes of administration for CP-47,497 in rodent studies are intraperitoneal (i.p.) and subcutaneous (s.c.).[1][3] The choice of administration route can affect the potency and onset of action of the compound.
Q4: What are the expected behavioral and physiological effects of CP-47,497 in rodents?
CP-47,497 produces a characteristic "tetrad" of effects common to cannabimimetic agents:
-
Analgesia (antinociception): Reduction in pain response.
-
Motor depression (catalepsy): A state of immobility and muscular rigidity.
-
Hypothermia: A decrease in body temperature.
-
Suppression of spontaneous activity (hypolocomotion). [2]
At higher doses, it can also induce ataxia in dogs.[2]
Troubleshooting Guide
Problem: I am not observing the expected cannabimimetic effects at my initial doses.
-
Solution 1: Dose Adjustment. CP-47,497 has a steep dose-response curve. Consider a dose escalation study to find the effective dose for your specific animal model and experimental conditions.
-
Solution 2: Route of Administration. The route of administration significantly impacts bioavailability and potency. Intraperitoneal (i.p.) administration generally leads to a faster onset of action compared to subcutaneous (s.c.) injection.[3]
-
Solution 3: Vehicle Formulation. Ensure that CP-47,497 is properly dissolved in a suitable vehicle. Poor solubility can lead to inaccurate dosing. Common vehicles for cannabinoids include a mixture of ethanol, Tween 80, and saline.
Problem: My animals are showing excessive sedation or adverse effects.
-
Solution 1: Dose Reduction. You may be operating at the high end of the dose-response curve. Reduce the dose to a level that elicits the desired pharmacological effect without causing excessive toxicity.
-
Solution 2: Animal Strain and Species. Different strains and species of rodents can exhibit varying sensitivities to cannabinoids. What is a moderate dose in one strain might be a high dose in another. It is crucial to perform a dose-ranging study for each new animal model.
Data Summary
Table 1: Effective Doses of CP-47,497 in Mice for Cannabimimetic Effects
| Effect | Route of Administration | Effective Dose (ED₅₀) (mg/kg) | Reference |
| Catalepsy | Subcutaneous (s.c.) | 4.7 | [1] |
| Drug Discrimination (vs. THC) | Subcutaneous (s.c.) | 0.25 | [1] |
Table 2: Comparison of Potency between CP-47,497 and THC in Rodents
| Animal Model | Assay | Potency Ratio (CP-47,497 vs. THC) | Reference |
| Rat | Drug Discrimination | 3 to 28 times more potent | [2] |
| Mouse | Catalepsy | 7.2 times more potent | [1] |
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (IP) Injection in Mice
-
Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Positioning: Tilt the mouse's head slightly downwards to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.
-
Injection: Insert a 25-27 gauge needle at a 15-30 degree angle and inject the solution.
-
Observation: Monitor the animal for any signs of distress post-injection.
Protocol 2: General Procedure for Subcutaneous (SC) Injection in Mice
-
Restraint: Restrain the mouse as described for IP injection.
-
Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin.
-
Confirmation: Gently pull back on the plunger to ensure the needle has not entered a blood vessel.
-
Injection: Administer the solution.
-
Observation: Monitor the animal for any leakage from the injection site.
Visualizations
Caption: Workflow for a dose-response study of CP-47,497.
Caption: Simplified signaling pathway of cannabinoid receptor activation.
References
- 1. Pharmacological characterization of repeated administration of the first generation abused synthetic cannabinoid CP47,497 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabimimetic activity from CP-47,497, a derivative of 3-phenylcyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Validation & Comparative
A Comparative Guide to CP-471474 and Other Broad-Spectrum Matrix Metalloproteinase (MMP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the broad-spectrum matrix metalloproteinase (MMP) inhibitor, CP-471474, with other notable broad-spectrum MMP inhibitors. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for potency assessment, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of this compound and other well-characterized broad-spectrum MMP inhibitors is summarized in Table 1. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific MMP enzyme by 50%. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of Broad-Spectrum MMP Inhibitors Against Various MMPs
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) |
| This compound | 1170[1] | 0.7[1] | 16[1] | 13[1] | 0.9[1] |
| Batimastat (BB-94) | 3 | 4 | 20 | 4 | - |
| Marimastat (BB-2516) | 5[1][2][3] | 6[1][2][3] | - | 3[1][2][3] | - |
| Prinomastat (AG3340) | 79[4][5] | 0.05 (Ki)[4] | 6.3[4][5] | 5.0[4][5] | 0.03 (Ki)[4] |
Note: Some values for Prinomastat are reported as inhibition constants (Ki), which are conceptually similar to IC50 values under specific assay conditions.
Experimental Protocols: Fluorogenic MMP Activity Assay
The determination of inhibitor potency (IC50) is a critical component of drug discovery.[6] This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific MMP using a fluorogenic substrate assay.
1. Principle: This assay is based on the principle of fluorescence resonance energy transfer (FRET). A fluorogenic peptide substrate contains a fluorescent donor and a quencher molecule in close proximity. In its intact state, the quencher absorbs the fluorescence emitted by the donor. Upon cleavage by an active MMP, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
2. Materials:
-
Recombinant, purified active MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 328 nm, Em: 393 nm)
3. Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer. It is crucial to maintain a consistent final solvent concentration (e.g., 1% DMSO) across all wells to avoid solvent-induced effects.
-
Enzyme Preparation: Dilute the active MMP enzyme to a working concentration in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Assay Setup:
-
Add Assay Buffer to all wells of a 96-well black microplate.
-
Add the diluted inhibitor solutions to the designated "Test Sample" wells.
-
Add an equivalent volume of the inhibitor solvent (e.g., 1% DMSO in Assay Buffer) to the "Positive Control" (enzyme only) and "Blank" (substrate only) wells.
-
Add the diluted enzyme solution to the "Test Sample" and "Positive Control" wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from the "Blank" wells) from all other readings.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the "Positive Control") against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the central role of MMPs in cancer progression, highlighting key signaling pathways that are often dysregulated. Broad-spectrum MMP inhibitors, such as this compound, aim to disrupt these processes.
Caption: MMP-regulated signaling pathways in cancer progression.
Experimental Workflows
The following diagram outlines a typical preclinical experimental workflow for the evaluation of a novel broad-spectrum MMP inhibitor.
References
A Comparative Guide: The Pan-MMP Inhibitor CP-471474 Versus Selective MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of matrix metalloproteinase (MMP) inhibition has evolved from broad-spectrum agents to highly targeted therapies. This guide provides a comprehensive, data-driven comparison between the pan-MMP inhibitor, CP-471474, and emerging selective MMP inhibitors. This objective analysis is intended to inform strategic decisions in drug discovery and development by highlighting the differential performance, mechanisms of action, and potential therapeutic windows of these distinct inhibitory approaches.
Executive Summary
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a multitude of pathological processes, including cancer metastasis, inflammation, and arthritis. While the initial therapeutic strategy focused on broad-spectrum MMP inhibition, this approach was often hampered by dose-limiting toxicities, most notably musculoskeletal syndrome (MSS). This has led to the development of selective MMP inhibitors that target specific MMPs implicated in disease pathology while sparing others involved in normal physiological processes.
This guide will compare the pan-MMP inhibitor this compound against two representative selective MMP inhibitors:
-
CL-82198 : A selective inhibitor of MMP-13, a key enzyme in osteoarthritis-related cartilage degradation.
-
GS-5745 (Andecaliximab) : A monoclonal antibody with high selectivity for MMP-9, an MMP implicated in cancer and inflammatory diseases.
Data Presentation: Inhibitory Profiles
The following tables summarize the in vitro inhibitory activity (IC50 values) of this compound and the selected selective and broad-spectrum MMP inhibitors. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Profile of the Pan-MMP Inhibitor this compound
| MMP Target | IC50 (nM) |
| MMP-1 | 1170 |
| MMP-2 | 0.7 |
| MMP-3 | 16 |
| MMP-9 | 13 |
| MMP-13 | 0.9 |
Table 2: Comparative Inhibitory Profiles of Selective and Other Broad-Spectrum MMP Inhibitors
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| CL-82198 | No Activity | - | - | - | No Activity | 3200 - 10000 | - |
| GS-5745 | - | - | - | - | High Affinity | - | - |
| Batimastat | 3 | 4 | 20 | 6 | 4 | - | - |
| Marimastat | 5 | 6 | - | 13 | 3 | - | 9 |
Note: Data for GS-5745 is presented as high affinity as it is a monoclonal antibody inhibitor.
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with selective MMP inhibitors are limited. However, by examining their performance in relevant disease models, we can infer their potential therapeutic advantages and disadvantages.
This compound (Pan-MMP Inhibitor):
-
Inflammation and Tissue Damage: In a preclinical model of tobacco smoke-induced emphysema, this compound demonstrated a significant reduction in the extent and severity of inflammation and destructive lung lesions.
-
Cardiovascular Disease: In a mouse model of myocardial infarction, this compound was shown to attenuate early left ventricular enlargement.
CL-82198 (Selective MMP-13 Inhibitor):
-
Osteoarthritis: In a rat model of osteoarthritis, CL-82198 demonstrated chondroprotective effects, suggesting its potential as a disease-modifying therapeutic.[1] Studies in mouse models of meniscal-ligamentous injury-induced osteoarthritis also showed that CL-82198 could prevent disease progression.[2]
-
Cancer: In vitro studies have shown that CL-82198 can inhibit the migration of colon carcinoma cells.[3]
GS-5745 (Selective MMP-9 Inhibitor):
-
Inflammatory Bowel Disease: In a mouse model of ulcerative colitis, selective inhibition of MMP-9 with a precursor to GS-5745 reduced disease severity.[4] However, a Phase 2/3 clinical trial of GS-5745 in ulcerative colitis was terminated due to insufficient evidence of a treatment benefit.[5]
-
Cancer: In a surgical orthotopic xenograft model of colorectal carcinoma, MMP-9 inhibition decreased tumor growth and the incidence of metastases.[4] A Phase 1 clinical trial of GS-5745 in combination with chemotherapy in patients with advanced solid tumors showed no dose-limiting toxicity.[6]
Signaling Pathways and Mechanism of Action
The differential effects of pan-MMP inhibitors versus selective MMP inhibitors can be attributed to their distinct impacts on various signaling pathways.
Broad-Spectrum MMP Inhibition (e.g., this compound):
Broad-spectrum MMP inhibitors can simultaneously block multiple MMP-mediated signaling events. MMPs are known to cleave and activate a wide range of signaling molecules, including growth factors, cytokines, and their receptors. By inhibiting a wide array of MMPs, pan-inhibitors can have widespread and sometimes unpredictable effects on cellular signaling, contributing to both therapeutic efficacy and off-target side effects. For instance, the musculoskeletal syndrome associated with early broad-spectrum inhibitors is thought to result from the inhibition of multiple MMPs and other metalloproteinases that are crucial for tissue homeostasis.[6][7]
Selective MMP Inhibition (e.g., CL-82198, GS-5745):
Selective inhibitors are designed to target specific MMPs that are key drivers of a particular pathology, thereby minimizing the disruption of normal physiological processes.
-
MMP-13 Inhibition (CL-82198): MMP-13 is a key downstream effector of pro-inflammatory signaling pathways in osteoarthritis, such as those mediated by IL-1β and TNF-α. By selectively inhibiting MMP-13, CL-82198 can block the degradation of type II collagen in cartilage without affecting the broader functions of other MMPs.[8]
-
MMP-9 Inhibition (GS-5745): MMP-9 is involved in multiple pro-tumorigenic processes, including the release of growth factors like VEGF and the modulation of integrin signaling.[9] GS-5745, by selectively targeting MMP-9, aims to inhibit these cancer-promoting pathways without inducing the side effects associated with broad-spectrum inhibition.[4]
Caption: Comparison of Pan-MMP vs. Selective MMP Inhibition Strategy.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of MMP inhibitors.
In Vitro MMP Enzyme Inhibition Assay (Fluorogenic Substrate Assay)
This assay is used to determine the IC50 value of an inhibitor against a specific MMP.
-
Enzyme Activation: Recombinant pro-MMP is activated to its catalytic form, typically by incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound, CL-82198) is prepared in an appropriate assay buffer.
-
Reaction Mixture: The activated MMP enzyme is pre-incubated with various concentrations of the inhibitor in a 96-well microplate.
-
Substrate Addition: A fluorogenic MMP substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an In Vitro MMP Inhibition Assay.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
-
Sample Preparation: Conditioned cell culture media or tissue extracts are mixed with a non-reducing sample buffer.
-
Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, allowing the active MMPs to digest the gelatin.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
Caption: Workflow for Gelatin Zymography.
Conclusion
The choice between a pan-MMP inhibitor like this compound and a selective MMP inhibitor depends on the specific therapeutic context. While pan-MMP inhibitors may offer broad efficacy in diseases where multiple MMPs are upregulated, their potential for off-target effects and associated toxicities remains a significant concern. Selective MMP inhibitors, on the other hand, represent a more refined therapeutic strategy, aiming to maximize efficacy against a specific pathological driver while minimizing adverse events. The preclinical and emerging clinical data for selective inhibitors like CL-82198 and GS-5745 highlight the promise of this targeted approach. Further research, including direct comparative studies, is warranted to fully elucidate the relative therapeutic indices of pan- versus selective MMP inhibitors in various disease settings.
References
- 1. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 5. biopharmadive.com [biopharmadive.com]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of CP-471474 and Alternative Matrix Metalloproteinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor CP-471474 with other commercially available alternatives. This document synthesizes available experimental data to evaluate their inhibitory effects and offers detailed experimental protocols for context.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases.[1] This has led to the development of numerous MMP inhibitors as potential therapeutic agents.[2][3]
This compound is an orally active, broad-spectrum MMP inhibitor.[4] This guide will compare its inhibitory profile against other well-known MMP inhibitors, highlighting differences in potency and selectivity.
Comparative Inhibitory Potency
The inhibitory activity of this compound and a selection of alternative MMP inhibitors are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Type | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | Broad-Spectrum | 1170[4][5][6] | 0.7[4][5][6] | 16[4][5][6] | - | - | 13[4][5][6] | 0.9[4][5][6] | - |
| Marimastat (BB-2516) | Broad-Spectrum | 5[7] | 6[7] | - | 13[7] | - | 3[7] | - | 9[7] |
| Doxycycline | Broad-Spectrum | 2,000 - 50,000[8] | 2,000 - 50,000[8] | 2,000 - 50,000[8] | - | - | 2,000 - 50,000[8] | - | - |
| MMP-9-IN-9 | Selective | - | - | - | - | - | 5[9] | - | - |
| TP0628103 | Selective | - | - | - | 0.17[7] | - | - | - | - |
Discussion of Inhibitory Profiles
This compound demonstrates potent inhibition against MMP-2, MMP-9, and MMP-13, with IC50 values in the low nanomolar range.[4][5][6] Its activity against MMP-1 is significantly lower, indicating some degree of selectivity despite its classification as a broad-spectrum inhibitor.[4][5][6]
In comparison, Marimastat also exhibits broad-spectrum activity with potent inhibition across several MMPs, including MMP-1, -2, -9, and -14.[7] Doxycycline, an antibiotic with MMP inhibitory properties, is a less potent, broad-spectrum inhibitor with IC50 values in the micromolar range.[8]
The development of selective MMP inhibitors has been a focus of research to minimize off-target effects and the associated side effects, such as the musculoskeletal syndrome observed with early broad-spectrum inhibitors.[8][10] Compounds like MMP-9-IN-9 and TP0628103 exemplify this new generation of inhibitors, demonstrating high potency and selectivity for specific MMPs.[7][9]
Experimental Methodologies
The following provides a generalized protocol for determining the IC50 values of MMP inhibitors, based on common laboratory practices. Specific details may vary based on the enzyme, substrate, and inhibitor being tested.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This often involves treatment with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: The inhibitor (e.g., this compound) is dissolved in a suitable solvent, typically DMSO, to create a stock solution. A dilution series is then prepared in assay buffer.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor in an assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2) at a specified temperature (e.g., 37°C) for a defined period.
-
Substrate Addition: A fluorogenic MMP substrate is added to initiate the reaction. The cleavage of the substrate by the MMP results in an increase in fluorescence.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percent inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating and understanding MMP inhibition, the following diagrams are provided.
Caption: Workflow for in vitro MMP inhibition assay.
Caption: Simplified pathway of MMP action and inhibition.
Conclusion
This compound is a potent, broad-spectrum inhibitor of several key MMPs, particularly MMP-2, -9, and -13. While effective, its broad activity profile is a characteristic shared with earlier generations of MMP inhibitors that were associated with mechanism-based side effects. The current trend in the field is moving towards the development of highly selective inhibitors to improve the therapeutic window and minimize adverse effects. The choice between a broad-spectrum inhibitor like this compound and a selective inhibitor will depend on the specific research question or therapeutic application. For studies requiring the general suppression of MMP activity, this compound may be a suitable tool. However, for applications demanding the specific targeting of a single MMP, a selective inhibitor would be more appropriate. Researchers should carefully consider the inhibitory profile of each compound in the context of their experimental goals.
References
- 1. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CP-471474: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the matrix metalloproteinase (MMP) inhibitor, CP-471474, focusing on its known inhibitory profile and the broader context of potential cross-reactivity with other proteases.
Inhibitory Profile of this compound against Matrix Metalloproteinases
This compound has demonstrated inhibitory activity against several MMPs, with varying potencies. The half-maximal inhibitory concentrations (IC50) for this compound against key MMPs are summarized in the table below.
| Protease Target | IC50 (nM) |
| MMP-1 | 1170 |
| MMP-2 | 0.7 |
| MMP-3 | 16 |
| MMP-9 | 13 |
| MMP-13 | 0.9 |
Data sourced from MedchemExpress.[1]
This profile highlights the potent inhibition of MMP-2 and MMP-13, with moderate to low inhibition of other MMPs. The broad-spectrum nature of this inhibition underscores the importance of evaluating its activity against other protease families to fully characterize its selectivity.
Cross-Reactivity with Other Proteases: A Critical Consideration
The development of highly selective MMP inhibitors has been a significant challenge in pharmacology. Broad-spectrum inhibitors, particularly those with a hydroxamic acid zinc-binding group, have the potential to interact with other metalloenzymes, including the ADAM (A Disintegrin and Metalloproteinase) and ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) families. Furthermore, off-target inhibition of other protease classes, such as serine proteases, cysteine proteases (e.g., caspases), and aspartyl proteases, is a critical aspect of preclinical inhibitor profiling.
While specific quantitative data on the cross-reactivity of this compound against non-MMP proteases is not currently published, researchers should be aware of the potential for such interactions. For instance, studies on other MMP inhibitors have explored potential cross-reactivity with caspases, highlighting the need for empirical evaluation. The lack of publicly available, comprehensive selectivity data for this compound necessitates direct experimental assessment for any research application where off-target effects are a concern.
Experimental Protocol: Assessing Protease Inhibitor Selectivity
To determine the cross-reactivity of this compound against other proteases, a standardized in vitro inhibition assay using fluorogenic substrates can be employed. This method allows for the determination of IC50 values for a panel of proteases.
Objective: To quantify the inhibitory activity of this compound against a panel of non-MMP proteases (e.g., caspases, serine proteases, cysteine proteases).
Materials:
-
This compound
-
Recombinant human proteases of interest (e.g., Caspase-3, Trypsin, Cathepsin B)
-
Specific fluorogenic substrates for each protease
-
Assay buffer appropriate for each protease
-
96-well black microplates
-
Fluorescence microplate reader
-
DMSO (for inhibitor stock solution)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. A serial dilution series should be prepared in the appropriate assay buffer to achieve a range of final concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the recombinant proteases to their optimal working concentration in the corresponding pre-warmed assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the diluted inhibitor solution. Include wells with assay buffer and DMSO as vehicle controls.
-
Add the diluted enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to all wells.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate.
-
Data Analysis:
-
Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control (V₀).
-
Plot the percentage of inhibition [(V₀ - V)/V₀] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each protease.
-
Matrix Metalloproteinase Signaling Pathway
MMPs are key regulators of the extracellular matrix and are involved in a variety of signaling pathways that control cell growth, proliferation, migration, and invasion. The expression and activity of MMPs are tightly regulated by growth factors, cytokines, and other extracellular stimuli, which activate intracellular signaling cascades, primarily through the mitogen-activated protein kinase (MAPK) and NF-κB pathways.
Caption: Simplified overview of the signaling pathways leading to MMP gene expression and activity.
Experimental Workflow for Assessing Inhibitor Selectivity
The following diagram illustrates a typical workflow for determining the selectivity profile of a protease inhibitor like this compound.
Caption: Workflow for determining the selectivity profile of a protease inhibitor.
References
Comparative Efficacy of CP-471474 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Pan-Matrix Metalloproteinase Inhibitor CP-471474
This guide provides a comprehensive comparison of the matrix metalloproteinase (MMP) inhibitor this compound with other broad-spectrum MMP inhibitors. The following sections detail the in vitro inhibitory activity, in vivo efficacy in a preclinical model of Chronic Obstructive Pulmonary Disease (COPD), and the underlying signaling pathways.
In Vitro Inhibitory Profile of Broad-Spectrum MMP Inhibitors
This compound is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases. Its inhibitory activity against a range of MMPs has been characterized and is compared here with other well-known broad-spectrum MMP inhibitors.
| Compound | MMP-1 (Collagenase-1) IC₅₀ (nM) | MMP-2 (Gelatinase-A) IC₅₀ (nM) | MMP-3 (Stromelysin-1) IC₅₀ (nM) | MMP-9 (Gelatinase-B) IC₅₀ (nM) | MMP-13 (Collagenase-3) IC₅₀ (nM) | MMP-14 (MT1-MMP) IC₅₀ (nM) |
| This compound | 1170[1] | 0.7[1] | 16[1] | 13[1] | 0.9[1] | - |
| Batimastat (BB-94) | 3[2][3][4][5] | 4[2][3][4][5] | 20[2][3][4][5] | 4[2][3][4][5] | - | - |
| Marimastat (BB-2516) | 5[6][7][8][9] | 6[6][7][8][9] | 230[10] | 3[6][7][8][9] | - | 9[6][7][8][9] |
| Prinomastat (AG3340) | 79[11][12] | Kᵢ = 0.05[11] | 6.3[11][12] | 5.0[11][12] | Kᵢ = 0.03[11] | - |
| Tanomastat (BAY 12-9566) | >5000 (Kᵢ)[13] | 11 (Kᵢ)[14] | 143 (Kᵢ)[14] | 301 (Kᵢ)[14] | 1470 (Kᵢ)[14] | - |
| Doxycycline | 280,000 | - | - | - | - | - |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kᵢ represents the inhibition constant. A lower value indicates greater potency.
In Vivo Efficacy of this compound in a Guinea Pig Model of COPD
A key study investigated the efficacy of this compound in a guinea pig model of emphysema induced by tobacco smoke exposure. This model recapitulates several key features of human COPD.
Experimental Protocol
Animal Model: Male Hartley guinea pigs weighing 400-450 g were used.
Induction of Emphysema: Animals were exposed to the smoke of 10 cigarettes, twice daily, for 5 days a week, over a period of 1, 2, or 4 months. Control animals were exposed to room air.
Treatment: A subgroup of the smoke-exposed animals received daily subcutaneous injections of CP-471,474 at a dose of 20 mg/kg in a vehicle of 20% ethanol (B145695) and 80% polyethylene (B3416737) glycol.
Assessment of Efficacy:
-
Histology: Lung tissue was examined for inflammation and emphysematous changes. A semiquantitative scoring system was used to assess the extent and severity of inflammation.
-
Morphometry: The mean linear intercept was measured to quantify the average size of the alveoli, an indicator of emphysema.
-
Biochemical Analysis: Bronchoalveolar lavage (BAL) fluid was analyzed for MMP activity using zymography and immunoblotting.
Results
CP-471,474 demonstrated significant efficacy in reducing the pathological changes associated with tobacco smoke-induced emphysema.
| Time Point | Parameter | Tobacco Smoke (Control) | Tobacco Smoke + this compound | p-value |
| 2 Months | Inflammation Extent Score | Increased | Significantly Reduced | < 0.002[6] |
| 2 Months | Inflammation Severity Score | Increased | Significantly Reduced | < 0.05[6] |
| 2 Months | Destructive Lesions (Emphysema) | Increased | Significantly Decreased | < 0.0001[6] |
| 4 Months | Destructive Lesions (Emphysema) | Increased | Significantly Decreased | < 0.02[6] |
The study found that CP-471,474 significantly reduced both the extent and severity of lung inflammation at 2 months of smoke exposure.[6] Furthermore, the inhibitor significantly attenuated the development of emphysematous lesions at both 2 and 4 months.[6] The protective effects of CP-471,474 were associated with a reduction in the activity of MMP-9 in the lungs.
Signaling Pathways in COPD and Myocardial Infarction
Matrix metalloproteinases play a crucial role in the pathogenesis of both COPD and myocardial infarction through their involvement in complex signaling cascades that regulate inflammation, extracellular matrix remodeling, and cell survival.
MMP Signaling in COPD
In COPD, exposure to cigarette smoke and other irritants triggers an inflammatory response in the lungs, leading to the release of pro-inflammatory cytokines and recruitment of inflammatory cells such as neutrophils and macrophages. These cells, in turn, release a variety of MMPs, particularly MMP-9 and MMP-12. These MMPs contribute to the breakdown of the extracellular matrix, leading to emphysema, and also perpetuate the inflammatory cycle.
MMP Signaling in Myocardial Infarction
Following a myocardial infarction, an intense inflammatory response is initiated to clear necrotic debris. This is followed by a remodeling phase where the damaged tissue is replaced by a scar. MMPs, particularly MMP-2 and MMP-9, are key players in this process. While essential for the initial clearing of damaged tissue and subsequent scar formation, excessive MMP activity can lead to adverse remodeling of the ventricle, contributing to heart failure.
Conclusion
This compound is a potent broad-spectrum MMP inhibitor with demonstrated in vivo efficacy in a preclinical model of COPD. Its ability to attenuate inflammation and prevent the development of emphysema highlights the therapeutic potential of MMP inhibition in this disease. The comparative in vitro data provides a basis for understanding its potency relative to other MMP inhibitors. The signaling pathways outlined illustrate the central role of MMPs in the pathophysiology of both COPD and myocardial infarction, further underscoring the rationale for targeting these enzymes in drug development. Further research, including direct comparative studies in various disease models, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-9 signaling in the left ventricle following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Matrix Metalloproteinases in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinases as Input and Output Signals for Post-Myocardial Infarction Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Matrix Metalloproteinase 9 on COPD Development in Polish Patients: Genetic Polymorphism, Protein Level, and Their Relationship with Lung Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomics of Chronic Obstructive Pulmonary Disease (COPD); Exploring the SNPs of Protease-Antiprotease Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinases in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Airway MMP-12 and DNA methylation in COPD: an integrative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infarct in the Heart: What’s MMP-9 Got to Do with It? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix metalloproteinases and myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SNP-SNP positive interaction between MMP2 and MMP12 increases the risk of COPD - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CP-471474 Activity with Molecular Docking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the broad-spectrum matrix metalloproteinase (MMP) inhibitor, CP-471474, and its alternatives. We delve into its inhibitory activity, supported by experimental data, and explore how molecular docking can be employed to computationally validate its mechanism of action.
Unveiling the Potency of this compound
This compound is a potent, orally active, and broad-spectrum inhibitor of matrix metalloproteinases.[1] Its inhibitory activity has been quantified against a range of MMPs, demonstrating particular efficacy against MMP-2, MMP-9, and MMP-13. These enzymes are key players in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and inflammation.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various MMPs, alongside data for other well-known broad-spectrum MMP inhibitors, Batimastat and Marimastat. Lower IC50 values indicate greater potency.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-9 (nM) | MMP-13 (nM) |
| This compound | 1170[1] | 0.7[1] | 16[1] | 13[1] | 0.9[1] |
| Batimastat | 3 | 4 | 20 | 8 | - |
| Marimastat | 5 | 9 | 13 | 3 | 6 |
The Challenge of Broad-Spectrum MMP Inhibition
While effective in inhibiting multiple MMPs, broad-spectrum inhibitors like this compound, Batimastat, and Marimastat have faced challenges in clinical development. A significant adverse effect associated with non-selective MMP inhibition is musculoskeletal syndrome. This has spurred the development of more selective MMP inhibitors to minimize off-target effects.
Experimental Protocols
In Vitro MMP Inhibition Assay
The inhibitory activity of compounds like this compound is typically determined using a fluorogenic substrate assay.
Principle: A fluorogenic peptide substrate, which is a target for a specific MMP, is used. Cleavage of the peptide by the MMP results in an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence signal.
Methodology:
-
Enzyme Activation: Recombinant human pro-MMP is activated according to the manufacturer's instructions. This often involves treatment with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in an appropriate assay buffer.
-
Reaction Setup: The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor in a 96-well plate.
-
Substrate Addition: The fluorogenic substrate is added to initiate the reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Molecular Docking Protocol for this compound
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. For this compound, docking studies can confirm its interaction with the catalytic domain of MMPs.
Workflow:
Detailed Steps:
-
Protein Structure Preparation:
-
Obtain the crystal structure of the target MMP (e.g., MMP-2, PDB ID: 1CK7; MMP-9, PDB ID: 1L6J; MMP-13, PDB ID: 6HV2) from the Protein Data Bank.[2][3]
-
Prepare the protein using software like AutoDockTools or Maestro. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of the MMP, including the catalytic zinc ion.
-
-
Molecular Docking:
-
Perform docking using software such as AutoDock Vina. The program will explore different conformations and orientations of this compound within the defined grid box.
-
-
Analysis of Results:
-
Binding Affinity: The docking program will provide a binding energy score (e.g., in kcal/mol), which is an estimate of the binding affinity. More negative values indicate stronger binding.
-
Binding Mode: Visualize the docked poses to understand the orientation of this compound in the active site. For hydroxamate inhibitors like this compound, the key interaction is the chelation of the catalytic zinc ion by the hydroxamic acid moiety.
-
Key Interactions: Identify hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues in the S1' pocket of the MMP.
-
Confirming Activity: The Synergy of In Vitro and In Silico Data
Molecular docking provides a structural basis for the experimentally observed inhibitory activity of this compound. The predicted binding mode, particularly the chelation of the catalytic zinc ion by the hydroxamate group, is a hallmark of potent MMP inhibitors.[4] The docking results can explain the high potency of this compound against specific MMPs by revealing favorable interactions with the unique residues in their respective active sites.
Conclusion
This compound is a potent broad-spectrum MMP inhibitor with low nanomolar efficacy against key MMPs involved in disease progression. While its clinical development has been hampered by side effects common to non-selective MMP inhibitors, it remains a valuable tool for research. Molecular docking serves as a powerful computational method to rationalize its high affinity and to visualize its binding at the atomic level, thereby confirming its mechanism of action. The integration of in vitro experimental data with in silico molecular modeling provides a comprehensive understanding of the activity of this compound and can guide the design of next-generation, more selective MMP inhibitors.
References
Independent Verification of CP-471474's Cannabinoid Receptor Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the synthetic cannabinoid CP-471474 to human cannabinoid receptors CB1 and CB2. The data presented is based on independently verifiable in vitro pharmacological studies. This document aims to offer a clear and concise resource for researchers engaged in cannabinoid-related drug discovery and development.
Comparative Affinity Data
The binding affinity of a compound to a receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The table below summarizes the Kᵢ values for this compound and its C8 analogue, alongside other well-characterized cannabinoid receptor ligands. This allows for a direct comparison of their relative potencies at the CB1 and CB2 receptors.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Receptor Selectivity |
| This compound | 42 | 9.5 | CB2-selective (4.4-fold) |
| This compound-C8 | 2.0 | 3.1 | Mixed (slight CB1 preference) |
| Δ⁹-THC | 25.1 - 40.7 | 35.2 - 54.6 | Mixed |
| WIN 55,212-2 | 2.4 - 16.7 | 3.7 | Mixed |
| JWH-018 | 9.0 | 2.94 | CB2-selective (3-fold) |
| Anandamide (AEA) | 87.7 - 239.2 | 439.5 | CB1-selective |
Experimental Protocols
The determination of cannabinoid receptor binding affinity is typically achieved through competitive radioligand binding assays. These experiments are fundamental to understanding the interaction of a novel compound with its target receptor.
Radioligand Binding Assay Protocol
A standard experimental workflow for determining the Kᵢ values presented in this guide is as follows:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK-293 cells). This ensures a high concentration of the target receptor.
-
Radioligand Incubation: The cell membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2). This radioligand binds to the active site of the cannabinoid receptors.
-
Competitive Displacement: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
CP-471474's Effectiveness: A Comparative Literature Review for Researchers
A comprehensive analysis of the synthetic cannabinoid CP-471474 reveals its potent activity at cannabinoid receptors, translating to significant analgesic effects. This review synthesizes available data to compare its performance against the well-characterized cannabinoids Δ⁹-tetrahydrocannabinol (THC) and WIN 55,212-2, providing researchers, scientists, and drug development professionals with a concise guide to its preclinical efficacy.
This guide delves into the quantitative measures of receptor binding and in vivo analgesic potency, details the experimental methodologies used to derive this data, and visualizes the key signaling pathways and experimental workflows involved.
Quantitative Comparison of Cannabinoid Agonists
The effectiveness of a cannabinoid is determined by its affinity for and activation of cannabinoid receptors, primarily CB1 and CB2. This translates to its potency in eliciting physiological responses, such as analgesia. The following tables summarize the key quantitative data for CP-47,497 (a close structural and functional analog of this compound), THC, and WIN 55,212-2.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| CP-47,497 | 1.93 | 2.94 |
| Δ⁹-THC | 40.7 | 36.4 |
| WIN 55,212-2 | 62.3 | 3.3 |
| Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki). Lower Ki values indicate higher binding affinity. |
| Compound | Mouse Tail-Flick Test ED50 (mg/kg) | Relative Potency to THC |
| CP-47,497 | Not directly reported (estimated 3-28x more potent than THC) | ~3-28 |
| Δ⁹-THC | ~5.0 | 1 |
| WIN 55,212-2 | 1.31 | ~3.8 |
| Table 2: Comparative Analgesic Potency in the Mouse Tail-Flick Test. ED50 represents the dose required to produce a maximal analgesic effect in 50% of subjects. Lower ED50 values indicate higher potency. |
Experimental Protocols
The data presented in this guide are derived from established and validated experimental procedures. Understanding these methodologies is crucial for interpreting the results and for designing future comparative studies.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This in vitro assay quantifies the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., CP-47,497) for the CB1 and CB2 receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the cannabinoid receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50. This value is then used to calculate the Ki, which represents the binding affinity of the test compound.
Materials:
-
Cell membranes expressing either human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid agonist (e.g., [³H]CP 55,940).
-
Test compounds (CP-47,497, THC, WIN 55,212-2).
-
Incubation buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The receptors and any bound ligands are trapped on the filter.
-
Washing: The filters are washed to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Mouse Tail-Flick Test
This in vivo assay is a common method for assessing the analgesic properties of drugs.
Objective: To determine the median effective dose (ED50) of a compound required to produce an analgesic effect.
Principle: The test measures the latency of a mouse to withdraw its tail from a noxious heat stimulus. An increase in the tail-flick latency after drug administration indicates an analgesic effect.
Materials:
-
Male Swiss-Webster mice.
-
Tail-flick analgesia meter with a radiant heat source.
-
Test compounds (CP-47,497, THC, WIN 55,212-2) and vehicle control.
Procedure:
-
Acclimation: Mice are allowed to acclimate to the testing environment.
-
Baseline Latency: The baseline tail-flick latency is determined for each mouse by focusing the radiant heat source on the tail and measuring the time it takes for the mouse to flick its tail. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Mice are administered the test compound or vehicle at various doses (typically via intraperitoneal injection).
-
Post-treatment Latency: At specific time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The data is often converted to the percentage of maximal possible effect (%MPE). A dose-response curve is then generated by plotting the %MPE against the drug dose. The ED50 value is calculated from this curve.
Signaling Pathways
This compound, like other cannabinoid agonists, exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). This activation triggers a cascade of intracellular signaling events.
Upon binding of an agonist like this compound, the G-protein (specifically the Gi/o subtype) is activated. This leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). Concurrently, the activation of the G-protein can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, also known as the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating various cellular processes, including gene expression and cell survival.
Safety Operating Guide
Proper Disposal Procedures for CP-471474: A Comprehensive Guide
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of CP-471474, a broad-spectrum matrix metalloproteinase (MMP) inhibitor.
Safe Handling and Storage
Before disposal, it is crucial to adhere to safe handling and storage protocols to mitigate risks of exposure and contamination. Personal protective equipment (PPE) is mandatory when handling this compound. This includes respiratory protection, chemical-resistant gloves, and eye protection that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] Always handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Storage Conditions:
| Parameter | Condition | Source |
| Long-term Storage | -20°C | [1][2][3] |
| Short-term Storage | 2-8°C | [1] |
| Container | Tightly closed in a dry and well-ventilated place | [1] |
| Stability (Lyophilized) | ≥ 4 years at -20°C | [2] |
| Stability (In solution) | Use within 1 month at -20°C to prevent loss of potency | [3] |
Accidental Release Measures
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate unnecessary personnel from the area and ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Clean-up:
-
Decontamination: Wash the spill area thoroughly.
Disposal Procedures
While specific regulations may vary by institution and locality, the following step-by-step guide, based on general principles of hazardous chemical waste disposal, should be followed.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its biological activity and potential hazards, this compound waste should be considered hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash or other incompatible waste streams.[4][5] Collect it in a designated, properly labeled waste container.
Step 2: Containerization
-
Use Appropriate Containers: Collect waste in a container that is compatible with the chemical. The container must be in good condition and have a secure, tight-fitting lid.[4][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][5] The label should also include the accumulation start date and the primary hazards.
Step 3: On-site Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[4]
-
Secondary Containment: Place the waste container in secondary containment to prevent spills from spreading.[5]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[1]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5]
-
Follow Institutional Protocols: Adhere to all institutional and local regulations for hazardous waste disposal.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
